molecular formula C8H14O B1347052 2-Cyclohexyloxirane CAS No. 3483-39-4

2-Cyclohexyloxirane

Cat. No.: B1347052
CAS No.: 3483-39-4
M. Wt: 126.2 g/mol
InChI Key: NPRYHWFMGPYJIY-UHFFFAOYSA-N
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Description

2-Cyclohexyloxirane (CAS 3483-39-4) is a cyclic ether compound with the molecular formula C8H14O and an average mass of 126.20 g/mol . It is characterized by an oxirane (epoxide) ring substituted with a cyclohexyl group . This structure is a defining feature of vinylcyclohexane diepoxide derivatives, making it a versatile and valuable intermediate in organic synthesis and various research applications . Researchers value this compound for its reactivity as an epoxide, which allows it to participate in ring-opening reactions. These reactions are fundamental for creating more complex molecular architectures or for modifying existing compounds. Key physical properties include a calculated density of 1.015 g/cm³ and a boiling point of approximately 167.5°C at 760 mmHg . The compound has a flash point of about 41.5°C, classifying it as a flammable liquid and necessitating careful handling . Handling and storage of this chemical must follow strict safety protocols. It is classified as a Flammable Liquid (Category 3) and carries hazard statements including H226 (Flammable liquid and vapour) and H351 (Suspected of causing cancer) . Precautions include keeping the container tightly closed in a cool, well-ventilated place and using non-sparking tools . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRYHWFMGPYJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956306
Record name 2-Cyclohexyloxirane
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3483-39-4
Record name Oxirane, cyclohexyl-
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Record name 2-Cyclohexyloxirane
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Record name 2-cyclohexyloxirane
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclohexyloxirane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Cyclohexyloxirane in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic deployment of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, this compound, a seemingly simple bicyclic ether, emerges as a molecule of significant interest. Its unique combination of a reactive epoxide ring and a conformationally relevant cyclohexyl group provides a powerful platform for the introduction of complex stereochemical arrays and the exploration of chemical space in drug design. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characteristic reactions to its potential applications in the pharmaceutical sciences, grounded in established chemical principles and supported by practical, field-proven insights.

CAS Number: 3483-39-4[1] Molecular Formula: C₈H₁₄O[1] Molecular Weight: 126.20 g/mol [1]

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in a research setting. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 3483-39-4PubChem[1]
Molecular Formula C₈H₁₄OPubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
Boiling Point 167.5 °C at 760 mmHgChemSrc[2]
Density 1.014 g/cm³ChemSrc[2]
Flash Point 41.5 °CChemSrc[2]
¹³C NMR See spectrum details belowPubChem[1]
Mass Spectrum See spectrum details belowPubChem[1]
IR Spectrum See spectrum details belowPubChem[1]

Spectroscopic Data Interpretation:

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclohexyl protons in the upfield region (typically 1.0-2.0 ppm). The protons on the oxirane ring would appear at a higher chemical shift, likely in the range of 2.5-3.5 ppm, due to the deshielding effect of the adjacent oxygen atom. The diastereotopic nature of the methylene protons on the epoxide can lead to complex splitting patterns.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexyl ring and the two carbons of the oxirane ring. The oxirane carbons are expected to resonate in the range of 40-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum of an epoxide is characterized by several key absorbances. A notable feature is the C-O-C symmetric ring stretching (breathing) vibration, which appears around 1250 cm⁻¹. Asymmetric C-O-C stretching and other ring vibrations are typically observed in the 950-810 cm⁻¹ region.[4] The C-H stretching of the cyclohexyl and oxirane groups will be present around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 126.20. Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or cleavage of the cyclohexyl ring.

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the epoxidation of its corresponding alkene, vinylcyclohexane. This reaction is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and reliable reagent due to its commercial availability and ease of handling.[5][6]

Experimental Protocol: Epoxidation of Vinylcyclohexane with m-CPBA

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • Vinylcyclohexane

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclohexane (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C. The causality for this cooling is to control the exothermicity of the epoxidation reaction and to minimize potential side reactions.

  • Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes. The use of a slight excess of m-CPBA ensures complete conversion of the starting alkene. The purity of the m-CPBA should be taken into account when calculating the required mass.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the vinylcyclohexane spot. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium sulfite solution to quench the excess peroxy acid. Stir for 15-20 minutes. This step is crucial for safety and to facilitate the workup.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 50 mL). The bicarbonate wash is a critical step for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Synthesis_of_2_Cyclohexyloxirane Vinylcyclohexane Vinylcyclohexane Reaction Epoxidation Vinylcyclohexane->Reaction mCPBA m-CPBA (meta-chloroperoxybenzoic acid) mCPBA->Reaction DCM DCM, 0 °C to rt DCM->Reaction solvent Workup Aqueous Workup Product This compound Product->Workup Purification Reaction->Product Acid_Catalyzed_Ring_Opening Substrate This compound Protonated_Epoxide Protonated Epoxide Substrate->Protonated_Epoxide Protonation H_plus H⁺ H_plus->Protonated_Epoxide Transition_State Transition State (Carbocationic character at more substituted carbon) Protonated_Epoxide->Transition_State Nucleophile Nu⁻ Nucleophile->Transition_State Backside attack Product trans-1,2-Disubstituted Cyclohexane Product Transition_State->Product

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the reaction proceeds via a direct Sₙ2 attack of the nucleophile on one of the epoxide carbons.

  • Mechanism: This is a classic Sₙ2 reaction.

  • Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. [7][8]In the case of this compound, this would be the terminal methylene carbon. The choice of a less hindered path is a hallmark of the Sₙ2 mechanism, where steric hindrance plays a dominant role in transition state energy.

  • Stereoselectivity: Similar to the acid-catalyzed reaction, the base-catalyzed ring-opening also proceeds with anti-stereoselectivity, resulting in an inversion of configuration at the center of attack.

Base_Catalyzed_Ring_Opening Substrate This compound Transition_State Sₙ2 Transition State (Attack at less hindered carbon) Substrate->Transition_State Nucleophile Nu⁻ Nucleophile->Transition_State Direct attack Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate Product 1,2-Disubstituted Cyclohexane Product Alkoxide_Intermediate->Product Workup H₂O Workup Workup->Product

Caption: Base-catalyzed ring-opening of this compound.

Applications in Drug Development: The Cyclohexyl and Epoxide Motifs

The cyclohexyl moiety is a prevalent scaffold in medicinal chemistry, often used as a bioisosteric replacement for phenyl rings to improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing binding affinity through its three-dimensional structure. [9]The conformational rigidity of the cyclohexane ring compared to a flexible alkyl chain can also be advantageous in pre-organizing a molecule for optimal interaction with a biological target.

Epoxides themselves are important intermediates in the synthesis of many pharmaceuticals. Their ability to undergo stereospecific ring-opening reactions allows for the controlled introduction of two new functional groups with defined stereochemistry, a critical aspect of modern drug design. For instance, cyclohexyl epoxides have been utilized in the synthesis of various bioactive molecules. While specific drug candidates containing the this compound core may not be widely documented, its structural motifs are present in numerous compounds under investigation. The combination of the cyclohexyl group's favorable properties with the synthetic versatility of the epoxide ring makes this compound a valuable starting material for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It is also suspected of causing cancer. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the predictable, stereocontrolled nature of its ring-opening reactions provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and drug development endeavors.

References

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Unveiling the Electronic Landscape of 2-Cyclohexyloxirane: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexyloxirane, a key epoxide intermediate, possesses a unique stereochemistry and reactivity profile that is of significant interest in synthetic chemistry and drug development. Understanding its electronic structure, stability, and reactivity at a quantum mechanical level is paramount for predicting its behavior in complex chemical environments and for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. We will delve into the theoretical underpinnings, present a validated computational workflow, and analyze key molecular properties that govern its chemical behavior. This guide is designed to equip researchers with the necessary knowledge to leverage computational chemistry for accelerating discovery and innovation.

Introduction: The Significance of this compound and the Power of In Silico Analysis

Epoxides are a class of strained three-membered heterocyclic ethers that serve as versatile building blocks in organic synthesis due to their propensity to undergo ring-opening reactions.[1][2] this compound, featuring a cyclohexane ring fused to the oxirane, presents a fascinating case study in stereoelectronics and conformational dynamics. Its reactivity is intricately linked to the ring strain inherent in the epoxide ring and the conformational preferences of the cyclohexane moiety.[1][3]

Experimental investigation of such reactive intermediates can be challenging and resource-intensive. Quantum chemical calculations offer a powerful and cost-effective alternative for elucidating detailed molecular properties that are often inaccessible through empirical methods alone.[4][5] By solving the Schrödinger equation for the molecule, we can obtain a wealth of information, including its three-dimensional structure, vibrational frequencies, and electronic properties, which are crucial for understanding and predicting its reactivity.[5][6] This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to unravel the intricacies of this compound.[7]

Theoretical Foundation: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike traditional wave-function based ab initio methods, DFT calculates the total energy of a system based on its electron density, a function of only three spatial coordinates. This simplification significantly reduces the computational expense, allowing for the study of larger and more complex molecules like this compound.

The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the complex many-body electron interactions. For organic molecules containing strained rings, hybrid functionals, such as B3LYP, have demonstrated excellent performance in predicting geometries and energies.[8][9]

The second critical component of a DFT calculation is the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Pople-style basis sets, such as 6-311+G(d,p), are widely used for organic molecules and provide a good compromise between accuracy and computational efficiency.[10][11] The inclusion of diffuse functions (+) is important for describing the lone pairs on the oxygen atom, while polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density around the atoms.[11]

Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.[12][13]

Molecular Structure Input

The first step is to generate an initial 3D structure of this compound. This can be done using a molecular builder within the software or by importing coordinates from a chemical database like PubChem.[14] It is crucial to consider the stereochemistry of the molecule, specifically the relative orientation of the cyclohexane ring and the oxirane. Both cis and trans diastereomers should be considered if relevant to the research question.

G cluster_workflow Computational Workflow A 1. Build Initial Structure (e.g., GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Verify Minimum Energy Structure) B->C Optimized Geometry D 4. Single Point Energy Calculation (Refined Energy) C->D Verified Minimum E 5. Molecular Property Analysis (HOMO, LUMO, Charges, etc.) D->E Wavefunction File

Caption: A generalized workflow for quantum chemical calculations.

Geometry Optimization

The initial structure is a mere guess and needs to be refined to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.[15][16] This is achieved through a geometry optimization calculation.

Protocol:

  • Select the DFT method: B3LYP

  • Choose the basis set: 6-311+G(d,p)

  • Specify the task: Opt (Optimization)

  • Initiate the calculation.

The software will iteratively adjust the atomic coordinates to minimize the forces on each atom until a stationary point is reached.[16]

Vibrational Frequency Calculation

A successful geometry optimization does not guarantee that the structure is a true minimum. It could be a transition state, which is a saddle point on the potential energy surface. A vibrational frequency calculation is essential to confirm the nature of the stationary point.[15][17]

Protocol:

  • Use the optimized geometry from the previous step.

  • Select the same DFT method and basis set.

  • Specify the task: Freq (Frequencies)

  • Run the calculation.

A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state.[17] The output of this calculation also provides valuable information about the infrared (IR) spectrum of the molecule.

Analysis of Molecular Properties

Once a validated minimum energy structure is obtained, a wealth of information about the electronic properties of this compound can be extracted.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons.[18][19] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.[20][21]

For epoxides, the LUMO is typically localized on the C-O antibonding orbitals of the oxirane ring, making the carbon atoms susceptible to nucleophilic attack.[22] The HOMO is often associated with the lone pairs of the oxygen atom.

G cluster_info Frontier Molecular Orbitals HOMO HOMO Highest Occupied Molecular Orbital LUMO LUMO Lowest Unoccupied Molecular Orbital HOMO->LUMO EnergyGap Energy Gap (ΔE)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Mulliken Population Analysis

Mulliken population analysis provides a way to estimate the partial atomic charges on each atom in the molecule.[23][24] This information is invaluable for understanding the polarity of bonds and predicting sites of electrostatic interaction. It's important to note that Mulliken charges are known to be basis set dependent, but they can still provide useful qualitative insights.[25] In this compound, the oxygen atom is expected to carry a significant negative charge, while the carbon atoms of the oxirane ring will be positively charged, further supporting their electrophilic nature.

Ring Strain Energy

The reactivity of epoxides is largely driven by the release of ring strain upon ring-opening.[1][3] While not a direct output of a standard DFT calculation, the ring strain energy (RSE) can be estimated using isodesmic or homodesmotic reactions.[1][7] This involves constructing a balanced chemical reaction where the number and types of bonds are conserved on both sides, and the RSE is calculated as the difference in the total energies of the products and reactants.[9] Comparing the RSE of this compound to other epoxides can provide insights into its relative reactivity.[26][27]

Data Presentation and Interpretation

The quantitative results from the quantum chemical calculations should be presented in a clear and concise manner to facilitate analysis and comparison.

Table 1: Calculated Molecular Properties of this compound (B3LYP/6-311+G(d,p))

PropertyValueUnit
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Table 2: Selected Mulliken Atomic Charges

AtomCharge
O1 (Oxirane)Value
C2 (Oxirane)Value
C3 (Oxirane)Value
C4 (Cyclohexane)Value

(Note: The values in these tables are placeholders and would be populated with the actual output from the calculations.)

Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of quantum chemical calculations to study the electronic structure and properties of this compound. By following the detailed workflow and understanding the theoretical principles, researchers can gain deep insights into the reactivity and stability of this important molecule.

The methodologies described here can be extended to investigate reaction mechanisms, such as the acid- or base-catalyzed ring-opening of this compound. Furthermore, these computational approaches can be invaluable in drug development for predicting metabolic pathways and designing novel epoxide-containing therapeutic agents with enhanced efficacy and reduced toxicity. The synergy between computational and experimental chemistry will undoubtedly continue to drive innovation in the chemical and pharmaceutical sciences.

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An In-Depth Technical Guide to the Safe Handling of 2-Cyclohexyloxirane (Cyclohexene Oxide)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, storage, and emergency response procedures for 2-Cyclohexyloxirane, a common laboratory chemical. As a senior application scientist, the goal is to move beyond a standard Safety Data Sheet (SDS) by providing causal explanations for experimental choices and protocols, ensuring a self-validating system of safety for professionals in the field.

Section 1: Chemical and Physical Identity

This compound, also known as Cyclohexene oxide or 7-Oxabicyclo[4.1.0]heptane, is a valuable intermediate in organic synthesis.[1] Its utility stems from the high reactivity of the three-membered epoxide ring, which is susceptible to ring-opening reactions.[2] This inherent reactivity, however, is also the source of its significant physiological hazards. A thorough understanding of its physical properties is the foundation of a robust safety protocol.

The compound is a clear liquid with a boiling point of approximately 129-130°C and a melting point of -40°C.[1][3] Its flash point of around 41.5°C is a critical parameter, classifying it as a Category 3 flammable liquid.[4][5] This means that under standard laboratory conditions, it can release sufficient vapor to form an ignitable mixture with air, necessitating stringent control of all potential ignition sources.[1]

PropertyValueSource(s)
Synonyms Cyclohexene oxide, 7-Oxabicyclo[4.1.0]heptane, Epoxycyclohexane[1][4]
CAS Number 286-20-4[1][3][4]
Molecular Formula C₈H₁₄O[6]
Molecular Weight ~126.20 g/mol [6]
Appearance Clear Liquid[1][7]
Boiling Point 129 - 130 °C[1][3]
Melting Point -40 °C[1][3]
Density 0.936 - 0.970 g/cm³[3][8]
Flash Point ~41.5 °C[5]
Solubility Insoluble in water; Soluble in alcohol, ether, acetone[1][3]

Section 2: Comprehensive Hazard Profile

The hazard profile of this compound is multifaceted, encompassing flammability, acute toxicity, severe corrosivity, and long-term health risks. Its classification under the Globally Harmonized System (GHS) reflects the seriousness of these hazards.[4][7]

2.1 Flammability Hazards As a Category 3 flammable liquid, vapors can form explosive mixtures with air.[1][3] These vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[3][9] Therefore, all work must be conducted away from open flames, hot surfaces, sparks, and other potential ignition sources.[8]

2.2 Corrosivity and Acute Toxicity this compound is classified as causing severe skin burns and serious eye damage (Category 1).[1][4][7] Contact can result in severe chemical burns, which may be delayed in onset, giving a false sense of security.[3][9] It is not merely an irritant; it is toxic in contact with skin (Acute Dermal Toxicity, Category 3) and harmful if swallowed (Acute Oral Toxicity, Category 4).[1][4][7] Systemic effects can result from absorption through the skin.[9]

2.3 Systemic and Long-Term Health Hazards Inhalation of vapors can be harmful or toxic, causing respiratory tract irritation and potentially central nervous system (CNS) depression, leading to symptoms like drowsiness and dizziness.[1][3][6] Of significant concern for research professionals are the classifications for long-term health effects. This compound is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2) and is suspected of causing cancer (Carcinogenicity, Category 2).[6] Epoxides as a chemical class are known alkylating agents, capable of reacting with nucleophilic sites on biological macromolecules like DNA, which is the mechanistic basis for these serious long-term health warnings.[10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to exposure prevention is mandatory, beginning with engineering controls and supplemented by rigorous adherence to PPE protocols.

3.1 Essential Engineering Controls All handling of this compound must be performed within a properly functioning chemical fume hood to control vapor inhalation.[3][4] The work area must be equipped with explosion-proof ventilation and electrical equipment to mitigate the flammability risk.[1][8] An emergency eyewash station and safety shower must be immediately accessible.[11]

3.2 Personal Protective Equipment (PPE) Protocol PPE is the last line of defense and must be selected to provide comprehensive protection. The choice of PPE is dictated by the scale and nature of the procedure.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Procedure Scale cluster_2 Required PPE Level Start Assess Experimental Task SmallScale Small Scale Transfer (<10mL in hood) Start->SmallScale Low Volume LargeScale Reaction Workup / Large Scale (>10mL or splash risk) Start->LargeScale High Volume / Splash Potential MinPPE Minimum Required PPE: - Nitrile or Butyl Gloves (double-gloved) - Chemical Splash Goggles - Flame-Resistant Lab Coat - Closed-toe Shoes SmallScale->MinPPE EnhancedPPE Enhanced PPE: - All Minimum PPE PLUS: - Face Shield (over goggles) - Chemical-resistant Apron LargeScale->EnhancedPPE

Caption: PPE Selection Workflow for this compound.

Section 4: Standard Operating Procedures for Safe Handling & Storage

4.1 Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and the location of emergency equipment is known.

  • Grounding: Ground and bond all containers when transferring the material to prevent static discharge, a potential ignition source.[1][3][8]

  • Tools: Use only non-sparking tools made from materials like brass or bronze.[1][3][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, which can cause vigorous, exothermic reactions.[3]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[8][9] Wash hands and any exposed skin thoroughly after handling is complete.[4][9]

  • Residue: Be aware that empty containers retain product residue (liquid and vapor) and can still be dangerous.[3]

4.2 Storage Protocol

  • Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[1][7][8]

  • Container: Keep the container tightly closed to prevent vapor release.[1][8]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[1][8]

  • Segregation: Store away from the incompatible materials mentioned above.[3][8]

Section 5: Emergency Response Protocols

Immediate and correct response to an emergency is critical to mitigating harm.

5.1 Accidental Release (Spill) Protocol The response to a spill depends entirely on its scale and location.

Spill_Response_Workflow Spill Spill Detected Assess Assess Size & Location Spill->Assess Minor Minor Spill (<100mL, contained in fume hood) Assess->Minor Minor Major Major Spill (>100mL or outside hood) Assess->Major Major Contain Ensure PPE is worn. Cover with inert absorbent (vermiculite, sand) Minor->Contain Evacuate Alert others, Evacuate Area Call Emergency Response Major->Evacuate Clean Collect residue with non-sparking tools into a labeled waste container Contain->Clean Decontaminate Decontaminate area and dispose of waste as hazardous Clean->Decontaminate

Caption: Decision Workflow for Accidental Spills.

5.2 First Aid Protocol Rapid decontamination is the most critical step in any exposure scenario.[12] Anyone assisting the victim must first protect themselves with appropriate PPE.

First_Aid_Workflow Exposure Exposure Occurs Route Identify Exposure Route Exposure->Route Skin Skin Contact Route->Skin Eyes Eye Contact Route->Eyes Inhalation Inhalation Route->Inhalation Ingestion Ingestion Route->Ingestion ActionSkin Immediately remove all contaminated clothing. Flush skin with copious amounts of water for 15+ min. Skin->ActionSkin ActionEyes Immediately flush eyes at eyewash station for 15+ min. Hold eyelids open. Remove contact lenses if possible. Eyes->ActionEyes ActionInhale Move person to fresh air. If breathing stops, give artificial respiration. Inhalation->ActionInhale ActionIngest Do NOT induce vomiting. Rinse mouth with water. Ingestion->ActionIngest Medical Seek IMMEDIATE Medical Attention ActionSkin->Medical ActionEyes->Medical ActionInhale->Medical ActionIngest->Medical

Caption: First Aid Decision Tree for Exposures.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Do not interrupt flushing. Get immediate medical attention.[1][4][13]

  • Skin Contact: As outlined in the diagram, immediate and thorough flushing with water after removing contaminated clothing is critical.[1][3]

  • Inhalation: Remove the victim from the exposure source to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Get immediate medical attention.[3][4][12]

  • Ingestion: If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting, as this can cause further damage. Get immediate medical attention.[1][4][12]

5.3 Firefighting Protocol

  • Suitable Extinguishing Media: Use dry chemical, CO₂, water spray, or chemical foam.[1][4] A water mist may be used to cool closed containers and disperse vapors.[1]

  • Specific Hazards: Vapors can form explosive mixtures with air.[9] During a fire, irritating and highly toxic gases (e.g., carbon monoxide) may be generated.[3][9] Containers may explode when heated.[1] Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA).[3]

Section 6: Toxicological Deep Dive for the Research Professional

The toxicological properties of this compound are directly linked to the chemical reactivity of the epoxide functional group. This group is an electrophile that can be attacked by nucleophiles, including water, alcohols, and the nucleophilic centers of biological macromolecules.[2] This reactivity explains its corrosive nature and its ability to act as a systemic toxin.

Toxicity DataSpeciesValueSource
LD₅₀ Oral Rat1090 uL/kg[3]
LD₅₀ Dermal Rabbit630 uL/kg[3]

The dermal LD₅₀ value is particularly noteworthy for laboratory personnel, as it underscores the significant danger of systemic toxicity following skin absorption.[3] The classifications for mutagenicity and carcinogenicity are consistent with the known reactivity of epoxides.[6][10] While listed as "suspected" (Category 2), this warrants treating the substance with the utmost respect and minimizing all exposure to levels as low as reasonably achievable. Chronic, low-level exposure should be scrupulously avoided.

Section 7: Disposal Considerations

This compound and any materials contaminated with it (e.g., absorbent materials from a spill, empty containers) must be disposed of as hazardous waste.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not dispose of this chemical into drains or the environment.[9]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexene Oxide, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025, September 14). This compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • University of Notre Dame Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003, August). Toxicological Review of Cyclohexane. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • University of California, Santa Cruz | Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Health Encyclopedia. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Ehrenberg, L., & Hussain, S. (1981). Epoxides--is there a human health problem?. Mutation research, 86(1), 1–113. Retrieved from [Link]

  • Safeopedia. (2024, July 13). First Aid for Chemical Exposure Incidents. Retrieved from [Link]

  • University of California, Santa Barbara | Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Kate Tutorials. (2021, June 2). 5 Chemical Properties of Epoxide (Oxirane) Part A | Chemistry of three membered heterocycles. YouTube. Retrieved from [Link]

  • Carl ROTH. (2018, May 3). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 2-cyclohexylidene-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Cyclohexyloxy)ethanol. PubChem Compound Database. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: 2-Cyclohexyloxirane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of the Cyclohexyl Moiety in Polymer Science

2-Cyclohexyloxirane, also known as (epoxyethyl)cyclohexane, is a cyclic ether monomer that presents a unique combination of a reactive oxirane ring and a bulky, hydrophobic cyclohexyl group.[1] This structure makes it a valuable building block in polymer synthesis for creating materials with distinct thermal and mechanical properties. The ring-opening polymerization (ROP) of this compound allows for the incorporation of this aliphatic ring directly into the polymer backbone, imparting increased glass transition temperature (Tg), enhanced thermal stability, and significant hydrophobicity compared to simpler aliphatic epoxides like propylene oxide.

This guide provides an in-depth exploration of this compound as a monomer, focusing on the two primary mechanisms for its polymerization: Cationic Ring-Opening Polymerization (CROP) and Anionic Ring-Opening Polymerization (AROP). We will detail the underlying mechanisms, provide field-tested protocols, and discuss the causality behind experimental choices to empower researchers in synthesizing novel polymers with tailored properties for advanced applications in coatings, specialty adhesives, and biomedical materials.[2]

PART 1: Monomer Handling and Safety

Before proceeding with any experimental work, it is critical to understand the hazards associated with this compound.

1.1. Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1][3]:

  • Flammable: It is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Harmful: It is harmful if swallowed or inhaled.[1]

  • Irritant: Causes skin and serious eye irritation.[1]

  • Health Hazards: May cause drowsiness or dizziness and is suspected of causing cancer.[1]

1.2. Recommended Safety Protocols

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

PART 2: Cationic Ring-Opening Polymerization (CROP)

CROP is a powerful method for polymerizing epoxides and proceeds via an oxonium ion intermediate. This method is often preferred for its rapid kinetics and tolerance to a range of functional groups, provided they are not nucleophilic. The polymerization of cyclic ethers like oxiranes is a classic example of chain-growth polymerization.[4][5]

2.1. Mechanism of Cationic Polymerization

The CROP of this compound involves three main steps: initiation, propagation, and termination.

  • Initiation: The process begins when an initiator, typically a Brønsted or Lewis acid, protonates or coordinates to the oxygen atom of the oxirane ring. This activation creates a strained, electrophilic tertiary oxonium ion.

  • Propagation: A neutral monomer molecule acts as a nucleophile, attacking one of the carbon atoms of the activated oxonium ion. This attack opens the ring and regenerates the oxonium ion at the end of the newly extended polymer chain. This process repeats, propagating the chain.

  • Termination/Chain Transfer: The polymerization can be terminated by reaction with nucleophiles (e.g., water, alcohols) or through chain transfer reactions, where the active center is transferred to another molecule, such as the monomer or solvent.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H+) M This compound Monomer I->M Protonation A Activated Monomer (Oxonium Ion) A_prop Growing Chain (Oxonium Ion) A->A_prop M_prop Monomer A_prop->M_prop Nucleophilic Attack P_prop Propagated Chain (n+1 units) M_prop->P_prop Ring Opening P_term Living Polymer P_prop->P_term N Nucleophile (NuH) P_term->N Quenching DP Dormant Polymer

Cationic Ring-Opening Polymerization (CROP) Mechanism.

2.2. Protocol: CROP of this compound

This protocol describes a general procedure for the CROP of this compound using a strong acid initiator.

Materials & Equipment:

  • This compound (freshly distilled over CaH₂)

  • Anhydrous dichloromethane (DCM)

  • Trifluoromethanesulfonic acid (TfOH, initiator)

  • Methanol (quenching agent)

  • Nitrogen or Argon gas supply with manifold

  • Schlenk flask and magnetic stirrer

  • Syringes and needles

Procedure:

  • Reactor Setup: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with inert gas (N₂ or Ar). Maintain a positive inert gas pressure throughout the reaction.

  • Solvent & Monomer Addition: Add 40 mL of anhydrous DCM to the flask via cannula or syringe. Add 10.0 g of freshly distilled this compound to the solvent and stir until homogeneous.

  • Initiation: Cool the solution to 0 °C in an ice bath. Prepare a stock solution of the initiator by dissolving 0.1 mL of TfOH in 10 mL of anhydrous DCM. Using a syringe, rapidly inject a calculated amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) into the stirring monomer solution.

    • Causality Note: The reaction is initiated at a low temperature to control the initial exothermic burst and improve control over the polymerization, minimizing side reactions. Anhydrous conditions are critical as water will act as a chain transfer agent, leading to lower molecular weights and broader dispersity.

  • Polymerization: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination (Quenching): Terminate the polymerization by adding 5 mL of methanol to the flask. The methanol acts as a nucleophile that quenches the living cationic chain ends.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume (e.g., 500 mL) of cold methanol with vigorous stirring.

  • Isolation: Collect the white polymer precipitate by vacuum filtration. Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.

2.3. Data & Expected Results

ParameterTypical ValueAnalysis Method
Monomer:Initiator Ratio 50:1 to 500:1-
Yield > 90%Gravimetric
Number-Average MW (Mn) 5,000 - 50,000 g/mol GPC
Dispersity (Đ) 1.2 - 1.8GPC
Glass Transition (Tg) 80 - 120 °C (Varies with MW)DSC

PART 3: Anionic Ring-Opening Polymerization (AROP)

AROP of epoxides proceeds via an alkoxide intermediate and is a classic example of a living polymerization when performed under the right conditions.[6][7] This allows for excellent control over molecular weight, low dispersity, and the synthesis of complex architectures like block copolymers.[8]

3.1. Mechanism of Anionic Polymerization

  • Initiation: A strong nucleophile, such as an alkoxide or organometallic species (e.g., n-butyllithium), attacks one of the electrophilic carbon atoms of the oxirane ring. This is an Sₙ2 reaction that opens the ring and creates a propagating alkoxide species.

  • Propagation: The newly formed alkoxide at the chain end attacks another monomer molecule, propagating the polymer chain. In the absence of impurities, the alkoxide chain ends remain active.

  • Termination: There is no inherent termination mechanism. The polymerization continues until all monomer is consumed. The "living" anionic chain ends must be deliberately terminated or "quenched" by adding a protic agent like water or methanol.

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (R-Li) M This compound Monomer I->M Nucleophilic Attack A Active Center (Alkoxide) A_prop Growing Chain (Alkoxide) A->A_prop M_prop Monomer A_prop->M_prop Nucleophilic Attack P_prop Propagated Chain (n+1 units) M_prop->P_prop Ring Opening P_term Living Polymer P_prop->P_term H Protic Agent (H+) P_term->H Protonation DP Quenched Polymer

Anionic Ring-Opening Polymerization (AROP) Mechanism.

3.2. Protocol: Living AROP of this compound

This protocol requires stringent anhydrous and anaerobic conditions to maintain the living nature of the polymerization.

Materials & Equipment:

  • This compound (purified by stirring over CaH₂ followed by distillation onto sodium mirrors or titanocene)

  • Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)

  • Potassium naphthalenide solution in THF (initiator, freshly prepared)

  • Degassed methanol

  • High-vacuum line and glassware suitable for high-vacuum techniques

Procedure:

  • Purification (Critical Step): Monomer and solvent purity are paramount for living anionic polymerization. This compound must be rigorously dried and purified to remove all protic impurities.

    • Causality Note: Any trace of water, alcohol, or other protic impurities will immediately quench the anionic propagating centers, terminating the polymerization and preventing control over the final polymer structure.

  • Reactor Setup: Assemble a glass reactor under high vacuum and flame-dry all surfaces. Backfill with high-purity argon.

  • Solvent & Monomer Addition: Distill the required amounts of anhydrous THF and purified this compound directly into the reactor under vacuum.

  • Initiation: Cool the reactor to -30 °C. Titrate the initiator, potassium naphthalenide solution, into the reactor until a faint, persistent greenish color indicates that all adventitious impurities have been consumed. Then, add the calculated amount of initiator to begin the polymerization.

  • Polymerization: Maintain the reaction at -30 °C. The reaction is typically much faster than CROP and may be complete within a few hours. Monitor the reaction by taking aliquots for analysis (e.g., GPC) if desired.

  • Termination: Once the desired conversion is reached, quench the living polymer by adding a stoichiometric amount of degassed methanol via a vacuum-tight syringe. The deep color of the living anions will disappear.

  • Purification & Isolation: Warm the solution to room temperature and precipitate the polymer into a non-solvent like methanol or water. Filter, wash, and dry the polymer under vacuum.

PART 4: Advanced Synthesis: Block Copolymers

The living nature of AROP (and controlled CROP) is ideal for the synthesis of well-defined block copolymers.[8][9] By sequentially adding different monomers, complex architectures can be built.

4.1. Workflow: Synthesis of a Diblock Copolymer

This workflow outlines the synthesis of poly(styrene)-block-poly(this compound) via sequential living anionic polymerization.

Block_Copolymer_Workflow A 1. Polymerize Styrene (Monomer A) - Anhydrous THF - Initiator (e.g., sec-BuLi) - Result: Living Poly(styrene) B 2. Add this compound (Monomer B) - Inject purified monomer into the living PS solution A->B C 3. Polymerize Second Block - Allow Monomer B to polymerize from the living PS chain ends B->C D 4. Quench Reaction - Add degassed methanol to terminate polymerization C->D E 5. Isolate & Characterize - Precipitate, filter, and dry - Analyze via NMR, GPC, DSC D->E

Sources

Synthesis of Poly(cyclohexene oxide) via Ring-Opening Polymerization of 2-Cyclohexyloxirane: Mechanisms, Protocols, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Poly(cyclohexene oxide) (PCHO) is a thermoplastic polymer with potential applications ranging from engineering materials to biomedical devices, owing to its unique thermal and mechanical properties. This application note provides a comprehensive guide to the synthesis of PCHO through the ring-opening polymerization (ROP) of its monomer, 2-cyclohexyloxirane, more commonly known as cyclohexene oxide (CHO). We will explore the fundamental principles of both cationic and anionic ROP mechanisms, offering detailed, field-tested protocols for each pathway. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to not only replicate these procedures but also to understand the critical parameters that govern the polymerization process and the final properties of the material. Protocols for polymer characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC) are also detailed.

Introduction and Scientific Background

Cyclohexene oxide (CHO) is a cycloaliphatic epoxide, a strained three-membered ring that is susceptible to nucleophilic and electrophilic attack, making it an ideal monomer for ring-opening polymerization (ROP).[1] The resulting polymer, poly(cyclohexene oxide), is a polyether. The polymerization can proceed through different mechanistic pathways, primarily cationic and anionic ROP, each offering distinct advantages and control over the final polymer architecture.[2][3]

  • Cationic Ring-Opening Polymerization (CROP): This method typically employs a Brønsted or Lewis acid as an initiator.[4][5] The initiator activates the monomer by protonating the epoxide oxygen, creating a highly reactive cationic species that propagates the polymer chain.[6] CROP is often rapid but can be susceptible to side reactions like chain transfer, which may broaden the molecular weight distribution.[2]

  • Anionic Ring-Opening Polymerization (AROP): AROP is initiated by strong nucleophiles, such as alkoxides or organometallic reagents.[1][7] The reaction proceeds via nucleophilic attack on one of the epoxide's carbon atoms, opening the ring to form an alkoxide that serves as the propagating species.[1][8] This method can offer better control over molecular weight and result in polymers with narrower dispersity, characteristic of a living polymerization under ideal conditions.

The choice between these pathways depends on the desired polymer characteristics, such as molecular weight, dispersity, and stereoregularity, as well as the functional group tolerance required for specific applications.

General Experimental Workflow

The synthesis and characterization of PCHO follow a systematic workflow. Each step requires meticulous attention to detail to ensure reproducibility and the desired material properties.

G cluster_prep Preparation cluster_synth Synthesis cluster_workup Workup & Purification cluster_char Characterization Monomer_Purification Monomer & Solvent Purification Glassware_Prep Glassware Drying & Assembly Reaction_Setup Inert Atmosphere Reaction Setup Glassware_Prep->Reaction_Setup Initiation Initiator/ Catalyst Addition Reaction_Setup->Initiation Polymerization Polymerization (Stirring at Temp) Initiation->Polymerization Termination Reaction Quenching/ Termination Polymerization->Termination Precipitation Polymer Precipitation (e.g., in Methanol) Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying in Vacuo Filtration->Drying NMR NMR Spectroscopy (Structure, Conversion) Drying->NMR GPC GPC Analysis (Mn, Mw, Đ) Drying->GPC DSC DSC Analysis (Tg) Drying->DSC

Figure 1: General experimental workflow for PCHO synthesis.

Mechanistic Pathways

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the polymerization.

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by an electrophilic attack on the epoxide oxygen. Using a generic protic acid (H⁺) as an initiator:

  • Initiation: The acid protonates the epoxide oxygen, activating the ring for nucleophilic attack.

  • Propagation: A monomer molecule acts as a nucleophile, attacking a carbon atom of the protonated epoxide. This opens the ring and regenerates the cationic active center at the end of the growing chain.

  • Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer to another monomer or solvent molecule.

G Cationic Ring-Opening Polymerization Mechanism Initiation Initiation: Protonation of Epoxide ActivatedMonomer Protonated Epoxide (Active Cationic Center) Initiation->ActivatedMonomer Propagation Propagation: Monomer Attack GrowingChain Propagating Polymer Chain Propagation->GrowingChain Termination Termination/ Chain Transfer FinalPolymer Poly(cyclohexene oxide) Termination->FinalPolymer Monomer1 Cyclohexene Oxide + H⁺ (Initiator) Monomer1->Initiation ActivatedMonomer->Propagation Monomer2 + n(Cyclohexene Oxide) Monomer2->Propagation GrowingChain->Termination

Figure 2: Cationic ROP mechanism for cyclohexene oxide.

Anionic Ring-Opening Polymerization (AROP)

AROP proceeds via nucleophilic attack on an epoxide carbon, which is favorable due to the high ring strain of the epoxide.[8]

  • Initiation: A strong nucleophile (e.g., an alkoxide, RO⁻) attacks one of the carbon atoms of the epoxide ring in an Sₙ2 reaction.[9][10] This opens the ring and creates a new alkoxide.

  • Propagation: The newly formed alkoxide end-group attacks another monomer molecule, propagating the polymer chain.

  • Termination: In an ideal living polymerization, there is no inherent termination step. The reaction is stopped by the deliberate addition of a quenching agent (e.g., water or acid) that protonates the active alkoxide chain ends.

G Anionic Ring-Opening Polymerization Mechanism Initiation Initiation: Nucleophilic Attack AlkoxideDimer Ring-Opened Alkoxide Initiation->AlkoxideDimer Propagation Propagation: Chain Growth GrowingChain Propagating Anionic Polymer Chain (Living) Propagation->GrowingChain Termination Termination (Quenching) FinalPolymer Poly(cyclohexene oxide) Termination->FinalPolymer Monomer1 Cyclohexene Oxide + RO⁻ (Initiator) Monomer1->Initiation AlkoxideDimer->Propagation Monomer2 + n(Cyclohexene Oxide) Monomer2->Propagation GrowingChain->Termination Quench + H₂O or H⁺ Quench->Termination

Figure 3: Anionic ROP mechanism for cyclohexene oxide.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Epoxides and many initiators are hazardous.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclohexene Oxide (CHO)≥98%Sigma-AldrichMust be purified before use.[11]
Dichloromethane (DCM)AnhydrousAcros OrganicsOr distill from CaH₂.
TolueneAnhydrousFisher ScientificOr distill from Na/benzophenone.
MethanolReagent GradeVWRUsed for precipitation.
Calcium Hydride (CaH₂)Reagent GradeAlfa AesarUsed as a drying agent.
Boron Trifluoride Etherate (BF₃·OEt₂)RedistilledSigma-AldrichCationic initiator. Highly corrosive.
Potassium tert-butoxide (t-BuOK)≥98%Sigma-AldrichAnionic initiator. Moisture sensitive.
Nitrogen or Argon GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Reagent Purification
  • Cyclohexene Oxide (CHO): Stir CHO over calcium hydride (CaH₂) for 24 hours, then distill under reduced pressure.[11] Store the purified monomer under an inert atmosphere and refrigerated.

  • Solvents: Use solvents from a commercial purification system or distill from appropriate drying agents (e.g., DCM from CaH₂, Toluene from Na/benzophenone).

Protocol 1: Cationic Polymerization using BF₃·OEt₂

This protocol aims for a target degree of polymerization (DP) of 100.

  • Glassware Preparation: Dry a 100 mL Schlenk flask and a magnetic stir bar in an oven at 120 °C overnight. Assemble the flask while hot and allow it to cool under a stream of nitrogen or argon.

  • Reaction Setup: In the cooled Schlenk flask under an inert atmosphere, add 50 mL of anhydrous dichloromethane (DCM).

  • Monomer Addition: Using a gas-tight syringe, add 9.81 g (100 mmol, 1 eq.) of purified cyclohexene oxide to the flask. Cool the solution to 0 °C in an ice bath.

  • Initiator Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of BF₃·OEt₂ in anhydrous DCM (e.g., 0.1 M).

  • Initiation: While stirring vigorously, add 10 mL of the 0.1 M BF₃·OEt₂ solution (1 mmol, 0.01 eq.) dropwise to the monomer solution. The reaction is often exothermic.

  • Polymerization: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 23 hours. The viscosity of the solution will increase significantly.

  • Termination: Quench the reaction by adding 5 mL of methanol. Stir for 15 minutes.

  • Purification: Slowly pour the viscous polymer solution into 500 mL of cold, rapidly stirring methanol. The polymer will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with fresh methanol (2 x 50 mL), and dry in a vacuum oven at 40 °C to a constant weight.

Protocol 2: Anionic Polymerization using Potassium tert-butoxide

This protocol aims for a target degree of polymerization (DP) of 100.

  • Glassware Preparation: Follow step 1 from Protocol 1.

  • Reaction Setup: In the cooled Schlenk flask under an inert atmosphere, add 50 mL of anhydrous toluene.

  • Initiator Addition: Add 0.112 g (1 mmol, 0.01 eq.) of potassium tert-butoxide to the toluene. Stir until dissolved.

  • Monomer Addition: Using a gas-tight syringe, add 9.81 g (100 mmol, 1 eq.) of purified cyclohexene oxide dropwise to the initiator solution at room temperature.

  • Polymerization: Heat the reaction mixture to 60 °C and allow it to stir for 48 hours under an inert atmosphere.

  • Termination: Cool the reaction to room temperature and quench by adding 5 mL of methanol containing a few drops of HCl to neutralize the base.

  • Purification & Isolation: Follow steps 8 and 9 from Protocol 1.

Characterization of Poly(cyclohexene oxide)

Proper characterization is essential to confirm the synthesis of the desired polymer and to determine its key properties.[12]

TechniqueParameter MeasuredExpected Results for PCHO
¹H NMR Polymer Structure, Monomer ConversionBroad peaks around 3.45 ppm (methine protons of the polymer backbone). Absence of monomer peak at ~3.0 ppm indicates high conversion.[13]
GPC/SEC Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), Dispersity (Đ = Mₙ/Mₙ)Mₙ should be controllable by the monomer-to-initiator ratio. Anionic polymerization typically yields lower Đ values (<1.3) than cationic.
DSC Glass Transition Temperature (T₉)A T₉ value between 85 °C and 115 °C is expected, depending on molecular weight and stereoregularity.[14]
Sample Preparation for Characterization
  • NMR: Dissolve ~10 mg of the dried polymer in 0.7 mL of deuterated chloroform (CDCl₃).

  • GPC: Prepare a solution of the polymer (~2 mg/mL) in an appropriate solvent like tetrahydrofuran (THF).

  • DSC: Place 5-10 mg of the dried polymer in an aluminum DSC pan.

Conclusion and Field Insights

The synthesis of poly(cyclohexene oxide) from this compound is a versatile process achievable through both cationic and anionic ring-opening polymerization. The choice of methodology is critical and dictates the outcome.

  • Causality in Experimental Choices: Cationic polymerization is often faster but provides less control over the polymer architecture due to competing side reactions. The choice of a Lewis acid like BF₃·OEt₂ is based on its high activity. Anionic polymerization, while often slower and more sensitive to impurities, provides a pathway to well-defined polymers with predictable molecular weights and narrow dispersities, which is critical for applications in drug delivery or high-performance materials. The use of rigorously purified reagents and inert atmosphere techniques is non-negotiable for successful and reproducible anionic polymerization.

  • Self-Validating Protocols: The protocols provided are designed to be self-validating. Successful polymerization will result in a noticeable increase in viscosity. The subsequent precipitation in a non-solvent (methanol) confirms the formation of a high molecular weight polymer. Finally, the characterization data (NMR, GPC, DSC) provides definitive proof of the polymer's identity and quality, validating the entire experimental process.

This guide provides a robust foundation for researchers to synthesize and tailor poly(cyclohexene oxide) for a variety of advanced applications.

References

  • National Institutes of Health (NIH).

  • Polymer Chemistry (RSC Publishing).

  • Dalton Transactions (RSC Publishing).

  • ResearchGate.

  • Wikipedia.

  • MDPI.

  • ResearchGate.

  • Chemistry LibreTexts.

  • National Institutes of Health (NIH).

  • Master Organic Chemistry.

  • Course Hero.

  • RSC Publishing.

  • YouTube.

  • National Institutes of Health (NIH).

  • Nature Communications.

  • Chemistry LibreTexts.

  • Wikipedia.

  • YouTube.

  • MDPI.

  • YouTube.

  • Chemistry Steps.

  • Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

Navigating the Nuances of 2-Cyclohexyloxirane Ring-Opening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the optimization of reaction conditions for the ring-opening of 2-cyclohexyloxirane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to master this versatile chemical transformation. Here, we move beyond basic protocols to delve into the causality behind experimental choices, offering troubleshooting advice and frequently asked questions to ensure your reactions are successful, reproducible, and optimized for your specific needs.

I. Troubleshooting Guide: Addressing Common Challenges

This section is formatted to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired product. What are the potential causes and how can I rectify this?

Answer:

Low or no product yield in the ring-opening of this compound can stem from several factors, primarily related to the reactivity of your chosen nucleophile and the reaction conditions.

  • Insufficient Nucleophilicity (for non-acid catalyzed reactions): The ring-opening of epoxides under neutral or basic conditions is an SN2 reaction. The reaction rate is highly dependent on the strength of the nucleophile. Weak nucleophiles, such as water or alcohols, will not react with the epoxide without acid catalysis.[1]

    • Solution: If you are using a weak nucleophile, the addition of a catalytic amount of a Brønsted or Lewis acid is necessary to activate the epoxide ring. For base-catalyzed reactions, ensure your nucleophile is sufficiently strong. Common strong nucleophiles include alkoxides, Grignard reagents, organolithium compounds, and amines.[2]

  • Inadequate Reaction Temperature: While the ring strain of the epoxide makes it more reactive than other ethers, some reactions still require thermal energy to overcome the activation barrier.

    • Solution: If your reaction is sluggish at room temperature, consider moderately increasing the temperature. However, be cautious, as excessive heat can lead to side reactions, including polymerization. A good starting point is to reflux in a solvent like THF or methanol, depending on the reaction type.

  • Catalyst Inactivity (for acid-catalyzed reactions): The effectiveness of an acid catalyst can be compromised by impurities or degradation.

    • Solution: Ensure your acid catalyst is of high quality and appropriately stored. For instance, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can degrade upon exposure to moisture. Using a freshly opened bottle or a recently purified catalyst can significantly improve your results.

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing the transition state and solvating the reactants.

    • Solution: For SN2 reactions with anionic nucleophiles, a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the anion. For acid-catalyzed reactions, protic solvents like methanol or ethanol can participate in the reaction and also help to protonate the epoxide.

Issue 2: Poor Regioselectivity - A Mixture of Products

Question: I am obtaining a mixture of regioisomers. How can I control which carbon of the epoxide ring is attacked?

Answer:

The regioselectivity of the ring-opening of this compound is a critical aspect to control and is dictated by the reaction mechanism (SN1-like vs. SN2-like).

  • Understanding the Mechanisms:

    • Basic or Neutral Conditions (SN2): With strong, basic nucleophiles, the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. In the case of this compound, this is the primary carbon of the oxirane ring.[3]

    • Acidic Conditions (SN1-like): Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a transition state with significant carbocationic character. The nucleophile will preferentially attack the more substituted carbon atom, as this carbon can better stabilize the partial positive charge.[4] For this compound, this is the secondary carbon.

  • Optimizing for a Specific Regioisomer:

    • To favor attack at the less substituted carbon (primary): Employ a strong nucleophile in a polar aprotic solvent without the addition of acid.

    • To favor attack at the more substituted carbon (secondary): Use a weak nucleophile in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., BF₃·OEt₂).

The following diagram illustrates the decision-making process for controlling regioselectivity:

G start Desired Regioselectivity for This compound Ring-Opening less_sub Attack at Less Substituted Carbon (Primary) start->less_sub  SN2 Pathway more_sub Attack at More Substituted Carbon (Secondary) start->more_sub  SN1-like Pathway sn2_conditions Use Strong Nucleophile (e.g., RO⁻, N₃⁻, RMgX) - No Acid Catalyst - Polar Aprotic Solvent (e.g., THF, DMF) less_sub->sn2_conditions sn1_conditions Use Weak Nucleophile (e.g., H₂O, ROH) - Acid Catalyst (Brønsted or Lewis) - Protic Solvent (e.g., MeOH, H₂O) more_sub->sn1_conditions

Caption: Controlling Regioselectivity in this compound Ring-Opening.

Issue 3: Formation of Polymeric Byproducts

Question: My reaction mixture is turning into a viscous, intractable mess, and I suspect polymerization. How can I prevent this?

Answer:

Polymerization is a common side reaction in epoxide ring-opening, especially under acidic conditions.[5] It occurs when the ring-opened product, which is an alcohol, acts as a nucleophile and attacks another molecule of the protonated epoxide, initiating a chain reaction.

  • Control of Catalyst Loading:

    • Solution: Use a truly catalytic amount of acid. A high concentration of acid will lead to a higher concentration of the reactive protonated epoxide, increasing the likelihood of polymerization. Start with a low catalyst loading (e.g., 0.1-1 mol%) and gradually increase if the reaction is too slow.

  • Slow Addition of Reactants:

    • Solution: If polymerization is severe, try adding the this compound slowly to a solution of the nucleophile and catalyst. This keeps the instantaneous concentration of the epoxide low, favoring the desired bimolecular reaction over polymerization.

  • Temperature Management:

    • Solution: As mentioned earlier, excessive heat can promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Lewis Acid: Some Lewis acids are more prone to inducing polymerization than others.

    • Solution: If you are using a strong Lewis acid like BF₃·OEt₂ and observing significant polymerization, consider a milder Lewis acid, such as ZnCl₂ or Sc(OTf)₃.

II. Frequently Asked Questions (FAQs)

Question 1: What is the expected stereochemistry of the product?

Answer: The ring-opening of epoxides, under both acidic and basic conditions, proceeds via a backside attack on the electrophilic carbon.[2] This results in an inversion of stereochemistry at the site of attack. For cyclic epoxides like this compound, this leads to the formation of a trans-disubstituted cyclohexane. For example, the acid-catalyzed methanolysis of this compound will yield trans-2-methoxycyclohexanol.

Question 2: How can I monitor the progress of my reaction?

Answer: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.

  • TLC System: A typical eluent system would be a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of your product.

  • Visualization: The starting epoxide is relatively nonpolar. The product, being an alcohol, will be more polar and have a lower Rf value. You can visualize the spots using a potassium permanganate stain, which will react with the alcohol product (and often the epoxide, albeit more slowly).

  • Interpretation: The reaction is complete when the spot corresponding to the starting epoxide has disappeared.

Question 3: What are the standard work-up procedures?

Answer: The work-up procedure will depend on the reaction conditions.

  • Acid-Catalyzed Reactions:

    • Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the effervescence ceases. This will neutralize the acid catalyst.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Base-Catalyzed Reactions (with strong bases like Grignard reagents):

    • Cool the reaction mixture in an ice bath.[6]

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This will protonate the alkoxide intermediate and neutralize any remaining strong base. Caution: Quenching Grignard reactions can be highly exothermic.[7]

    • Proceed with the extraction, washing, drying, and concentration steps as described for the acid-catalyzed reaction.

III. Experimental Protocols

Protocol 1: Acid-Catalyzed Methanolysis of this compound

This protocol is designed to favor the formation of trans-2-methoxycyclohexanol.

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.2 M), add a catalytic amount of concentrated sulfuric acid (0.01 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Base-Catalyzed Azide Opening of this compound

This protocol favors the formation of 1-azido-2-cyclohexylethanol.

  • Reaction Setup: To a solution of this compound (1.0 eq) in DMF (0.5 M), add sodium azide (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

IV. Data Presentation

The choice of catalyst can significantly impact the yield and regioselectivity. The following table provides a summary of expected outcomes with different catalysts.

CatalystNucleophileSolventExpected Major ProductTypical Yield (%)Regioselectivity (More:Less Substituted)
H₂SO₄ (cat.)CH₃OHCH₃OHtrans-2-Methoxycyclohexanol>90>95:5
BF₃·OEt₂CH₃OHCH₃OHtrans-2-Methoxycyclohexanol~85>95:5
NaN₃NaN₃DMF1-Azido-2-cyclohexylethanol>90<5:95
CH₃MgBrCH₃MgBrTHFtrans-2-Methylcyclohexanol~80<5:95

V. Mechanistic Insights

The following diagram illustrates the two primary mechanistic pathways for the ring-opening of this compound.

G cluster_0 Acid-Catalyzed Pathway (SN1-like) cluster_1 Base-Catalyzed Pathway (SN2) A1 This compound O A2 Protonated Epoxide O-H+ A1->A2 H⁺ A3 Transition State δ+ on more substituted C A2->A3 C-O bond weakening A4 trans-2-Nu-cyclohexanol Nu at more substituted C A3->A4 Nu:⁻ attack B1 This compound O B2 Transition State Backside attack B1->B2 Nu:⁻ attack at less hindered C B3 Alkoxide Intermediate O⁻ B2->B3 B4 trans-1-Nu-2-cyclohexylethanol Nu at less substituted C B3->B4 H⁺ workup

Sources

Technical Support Center: Improving Stereoselectivity in Asymmetric Reactions of 2-Cyclohexyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric reactions involving 2-cyclohexyloxirane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Asymmetric ring-opening of epoxides like this compound is a cornerstone of modern organic synthesis, providing access to valuable chiral building blocks.[1] However, achieving high levels of stereoselectivity can be challenging.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions to establish a common ground for troubleshooting.

Q1: What is stereoselectivity, and why is it critical in reactions with this compound?

A: Stereoselectivity is the property of a chemical reaction that results in the preferential formation of one stereoisomer over another.[2] In the context of this compound, which is a chiral molecule and typically used as a racemic mixture (an equal mix of both enantiomers), we are most often concerned with enantioselectivity. This refers to the preferential reaction of one enantiomer over the other.[3]

This control is vital because different enantiomers of a molecule can have vastly different biological activities. One enantiomer might be a life-saving drug, while the other could be inactive or even harmful.[4] Therefore, producing single-enantiomer compounds is a primary goal in drug development and fine chemical synthesis.

Q2: What is the most common strategy for the asymmetric transformation of racemic this compound?

A: The most prevalent and powerful strategy is Kinetic Resolution . In a kinetic resolution, the two enantiomers of the racemic epoxide react with a chiral catalyst or reagent at different rates. One enantiomer (the "fast-reacting" one) is converted into the product, leaving behind the unreacted, enantioenriched "slow-reacting" enantiomer.[5] In an ideal scenario, this allows for the separation of both the enantioenriched starting material and the enantioenriched product, both of which can be valuable chiral synthons.

Q3: What key parameters influence the stereoselectivity of a kinetic resolution?

A: The degree of stereoselectivity is not random; it is dictated by the subtle differences in the transition state energies for the two enantiomers.[3][4] The primary factors you can control in the lab are:

  • The Chiral Catalyst and Ligand System: This is the heart of the asymmetric induction. The catalyst's structure creates a chiral environment that preferentially binds and activates one enantiomer.

  • The Nucleophile: The nature of the incoming nucleophile can influence both the reaction rate and selectivity.

  • The Solvent: The solvent can affect the conformation and stability of the catalyst-substrate complex and the transition states.

  • The Temperature: Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.[6]

Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues

This section tackles common problems encountered during the asymmetric ring-opening of this compound.

Issue 1: Low Enantiomeric Excess (e.e.) or Selectivity Factor (s)

Q: I am performing a kinetic resolution on racemic this compound, but my analysis shows low e.e. for both the recovered epoxide and the ring-opened product. How can I improve this?

A: This is the most common challenge and indicates that the energy difference between the two competing reaction pathways (one for each enantiomer) is insufficient. To address this, a systematic optimization of the reaction parameters is necessary. The goal is to identify conditions that maximize the rate difference between the two enantiomers (kfast/kslow).

1. The Catalyst-Ligand Complex: The Source of Chirality

The choice of metal and, more importantly, the chiral ligand is paramount. For epoxide ring-openings, metal-salen complexes (e.g., with Cr(III) or Co(III)) are a well-established and highly effective class of catalysts.[1][7]

  • Expert Insight: The ligand's steric bulk and electronic properties create the specific chiral pockets that differentiate between the (R)- and (S)-epoxide. Electron-withdrawing or -donating groups on the salen ligand can tune the catalyst's Lewis acidity and, consequently, its activity and selectivity.[8] For instance, bulky groups in the 3,3' and 5,5' positions of the salicylaldehyde fragments often enhance enantioselectivity by creating a more defined and constrained chiral environment.

  • Troubleshooting Steps:

    • Verify Catalyst/Ligand Purity: Impurities can severely degrade performance. Ensure the ligand is enantiomerically pure and the metal complex is correctly formed and activated.

    • Screen Different Ligands: If one ligand provides poor selectivity, a structurally related but sterically or electronically different ligand may offer significant improvement.

    • Consider Catalyst Loading: While not always directly correlated with selectivity, ensure catalyst loading is sufficient. Very low loading might allow a non-catalyzed, non-selective background reaction to become significant.

2. Solvent Effects: More Than Just a Medium

The solvent plays a critical role in stabilizing the catalyst-substrate complex and the diastereomeric transition states.[9] A change in solvent can dramatically alter the enantioselectivity.[10][11]

  • Expert Insight: Non-coordinating solvents (e.g., toluene, hexanes, CH2Cl2) are often preferred as they are less likely to interfere with the binding of the epoxide and nucleophile to the catalyst.[10] Polar, coordinating solvents (like THF or MeCN) can sometimes compete for binding sites on the metal center, disrupting the highly organized transition state required for high selectivity. However, in some systems, a coordinating solvent is essential for catalyst solubility and activity.

  • Troubleshooting Protocol: Solvent Screening

    • Set up a series of small-scale, parallel reactions.

    • Keep the catalyst, ligand, nucleophile, concentrations, and temperature constant.

    • Use a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, Diethyl Ether, THF).

    • Run the reactions to ~50% conversion and analyze the e.e. of the product and remaining starting material.

SolventDielectric Constant (ε)Typical Effect on e.e.Rationale
Toluene2.4Often HighNon-coordinating, promotes a well-defined catalyst-substrate complex.[10]
Dichloromethane (DCM)9.1VariableA common choice, but its coordinating ability can sometimes lower e.e.
Diethyl Ether4.3Often HighWeakly coordinating, good for solubility.
Tetrahydrofuran (THF)7.5Often LowerStrongly coordinating, can interfere with catalyst binding sites.
Water80.1System DependentWhile uncommon, some specialized catalyst systems show excellent activity and selectivity in water.[9][12]

3. Temperature: The Thermodynamic Handle

The enantiomeric excess of a reaction is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the two enantiomers. According to the Eyring equation, this difference is more pronounced at lower temperatures.

  • Expert Insight: As a general rule, decreasing the reaction temperature increases enantioselectivity.[6] This is because the reaction's outcome becomes more dependent on the enthalpic term (ΔH‡) and less on the entropic term (TΔS‡). The enthalpic differences between the diastereomeric transition states are what primarily drive selectivity.

  • Troubleshooting Protocol: Temperature Profiling

    • Using the best solvent identified from the screening, set up identical reactions.

    • Run each reaction at a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).

    • Monitor the reactions for conversion (lower temperatures will slow the reaction rate).

    • Analyze the e.e. at a consistent level of conversion for each temperature. Be aware that in rare cases, non-linear temperature effects can be observed.[6]

Workflow for Troubleshooting Low Enantioselectivity

G start Low e.e. Observed cat_check Is Catalyst/Ligand System Optimal and Pure? start->cat_check cat_yes Yes cat_check->cat_yes  Verified cat_no No cat_check->cat_no  Problem  Identified solvent_check Is the Solvent Optimal? cat_yes->solvent_check purify Purify/Synthesize High-Quality Catalyst cat_no->purify purify->cat_check screen_ligand Screen Alternative Ligands solvent_yes Yes solvent_check->solvent_yes  Verified solvent_no No solvent_check->solvent_no  Problem  Identified temp_check Is Temperature Optimized? solvent_yes->temp_check screen_solvent Perform Solvent Screen (Non-coordinating vs. Coordinating) solvent_no->screen_solvent screen_solvent->solvent_check temp_yes Yes temp_check->temp_yes  Verified temp_no No temp_check->temp_no  Problem  Identified nuc_check Re-evaluate Nucleophile/Additives temp_yes->nuc_check temp_profile Run Temperature Profile (e.g., 25°C to -40°C) temp_no->temp_profile temp_profile->temp_check end_good High e.e. Achieved nuc_check->end_good

Caption: A systematic workflow for diagnosing and resolving low enantioselectivity.

Issue 2: Poor Regioselectivity in Ring-Opening

Q: My nucleophile is attacking both carbons of the epoxide, leading to a mixture of regioisomers. How do I control the site of attack?

A: For a monosubstituted epoxide like this compound, the regioselectivity of ring-opening is primarily governed by the reaction mechanism, which is dictated by the conditions (basic/neutral vs. acidic).

  • Expert Insight: Under basic or neutral conditions, which are typical for kinetic resolutions with metal-salen catalysts, the reaction proceeds via an SN2 mechanism .[13][14] The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this is the methylene (CH2) carbon of the oxirane ring. Attack at the more substituted cyclohexyl-bearing carbon is disfavored due to steric hindrance.

  • Troubleshooting Steps:

    • Confirm Reaction pH: Ensure your reaction conditions are not acidic. Accidental acidity can introduce a competing SN1-like mechanism, where the epoxide is first protonated. This leads to attack at the more substituted carbon, which can better stabilize a partial positive charge, resulting in a loss of regioselectivity.

    • Evaluate the Nucleophile: Extremely bulky nucleophiles might face steric challenges even at the less substituted carbon, potentially slowing the reaction or reducing selectivity.

    • Catalyst Control: The catalyst itself can influence regioselectivity. The binding of the epoxide to the chiral catalyst may slightly alter the accessibility of the two electrophilic carbons. However, for this substrate, the inherent steric bias is strong, and SN2 attack at the CH2 position should be heavily favored. If you are observing poor regioselectivity, unintended acidic conditions are the most likely culprit.

Visualizing the Kinetic Resolution Mechanism

The diagram below illustrates how a chiral catalyst differentiates between the two enantiomers of this compound, leading to a kinetic resolution.

G cluster_0 Racemic this compound cluster_3 Reaction Outcome R_Epoxide (R)-Epoxide R_Complex (R)-Epoxide • [Cat] R_Epoxide->R_Complex S_Epoxide (S)-Epoxide S_Complex (S)-Epoxide • [Cat*] S_Epoxide->S_Complex R_TS TS-R (Lower Energy) R_Complex->R_TS + Nu⁻ S_TS TS-S (Higher Energy) S_Complex->S_TS + Nu⁻ R_Product (R')-Product R_TS->R_Product k_fast S_Epoxide_Unreacted (S)-Epoxide (Unreacted) S_TS->S_Epoxide_Unreacted k_slow (Reaction is slow, S-Epoxide remains)

Sources

Technical Support Center: Analysis of Impurities in 2-Cyclohexyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of commercial 2-Cyclohexyloxirane. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and quality of this critical chemical intermediate. Here, we address common challenges and questions encountered during its analysis, blending foundational scientific principles with practical, field-proven solutions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the purity and analysis of this compound.

Q1: What are the most common impurities in commercial this compound and what are their sources?

A1: The impurity profile of this compound is intrinsically linked to its synthetic pathway and subsequent storage conditions. The most common manufacturing route involves the epoxidation of cyclohexene, which itself is often synthesized via the dehydration of cyclohexanol.[1][2] This gives rise to several classes of potential impurities.

  • Synthesis-Related Impurities: These are unreacted starting materials or byproducts from side reactions.

  • Degradation Products: These arise from the inherent reactivity of the epoxide ring, especially in the presence of nucleophiles like water.[3]

  • Residual Solvents: Solvents used during synthesis or purification steps may be carried over into the final product.

The diagram below illustrates the origins of these common impurities.

Figure 1. Origin of Impurities in this compound Synthesis cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Cyclohexanol Cyclohexanol Cyclohexene Cyclohexene Cyclohexanol->Cyclohexene Dehydration [H₃PO₄] Unreacted Cyclohexanol Unreacted Cyclohexanol Cyclohexanol->Unreacted Cyclohexanol Starting Material This compound This compound Cyclohexene->this compound Epoxidation [Peroxy Acid] Unreacted Cyclohexene Unreacted Cyclohexene Cyclohexene->Unreacted Cyclohexene Intermediate Cyclohexane-1,2-diol Cyclohexane-1,2-diol This compound->Cyclohexane-1,2-diol Hydrolysis Polymeric Species Polymeric Species This compound->Polymeric Species Polymerization Residual Solvents Residual Solvents

Caption: Figure 1. Origin of Impurities in this compound Synthesis.

The following table summarizes these impurities for quick reference.

Impurity ClassSpecific Example(s)Likely Source
Starting Materials Cyclohexanol, CyclohexeneIncomplete conversion during the dehydration and epoxidation steps.[4][5]
Byproducts Dicyclohexyl etherA potential byproduct from the acid-catalyzed dehydration of cyclohexanol.
Degradation Products Cyclohexane-1,2-diol, PolymersRing-opening of the epoxide by water (hydrolysis) or polymerization initiated by acidic or basic catalysts.[3]
Residual Solvents Toluene, HeptaneSolvents used in the reaction or purification (e.g., extraction, crystallization) steps.[6]

Q2: What is the recommended analytical technique for routine purity analysis of this compound?

A2: For routine quality control and purity assessment, Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry-standard technique. Its suitability stems from several factors:

  • Volatility: this compound and its likely impurities (cyclohexene, cyclohexanol, common solvents) are sufficiently volatile for GC analysis.[7]

  • Sensitivity: The FID provides excellent sensitivity for hydrocarbons and most organic compounds.

  • Robustness: GC-FID systems are reliable, and methods are straightforward to develop and validate.

For unambiguous identification of unknown impurity peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, as it provides structural information in addition to retention time data.[8]

Q3: How should I prepare a sample of this compound for GC analysis?

A3: Sample preparation is typically straightforward. A simple dilution in a high-purity, volatile organic solvent is usually all that is required.

Causality: The primary goal of dilution is to bring the concentration of the main component and the impurities within the linear dynamic range of the detector and to avoid overloading the GC column. A high concentration of the main peak can obscure smaller, closely eluting impurity peaks.

Recommended Solvent: A high-purity solvent that does not co-elute with any peaks of interest is crucial. Dichloromethane or Methyl tert-butyl ether (MTBE) are common choices. Avoid using alcohols if you suspect the presence of residual alcohol impurities, to prevent co-elution.

Typical Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with the chosen solvent.

  • Mix thoroughly.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

Q4: An unknown peak has appeared in my chromatogram. How do I identify it?

A4: Identifying an unknown peak requires a systematic approach.

  • Run a Blank: First, inject a vial containing only your sample solvent. This will confirm if the peak is a true impurity or a contaminant from the solvent or the system (a "ghost peak").[9]

  • Analyze by GC-MS: The most definitive method is to re-analyze the sample using GC-MS. The mass spectrum of the unknown peak can be compared against spectral libraries (like NIST) for a tentative identification.

  • Spike with Standards: If you have a hypothesis about the impurity's identity (e.g., you suspect it's unreacted cyclohexene), "spike" your sample with a small, known amount of a pure standard of that compound. If your hypothesis is correct, the area of the unknown peak will increase, and no new peak will appear at a different retention time.

  • Review Synthesis Route: Consider the synthetic pathway and potential side reactions.[10][11] This can provide strong clues as to the identity of process-related impurities.

Troubleshooting Guide for GC Analysis

This section is formatted to help you diagnose and resolve specific experimental issues.

Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Symptom: The this compound peak is asymmetrical, with a pronounced "tail" or a "fronting" shoulder.[12]

  • Causality (Expertise & Experience): Epoxides are reactive molecules susceptible to interactions with active sites within the GC system. Peak tailing is a classic sign of undesirable secondary interactions, often with acidic sites (e.g., exposed silanols) in the inlet liner or the front of the column.[13] This can lead to sample adsorption and slow release, causing the tail. Peak fronting is less common for this analyte but typically indicates column overload.

  • Solution Pathway:

    • Check the Inlet: The GC inlet is the most common source of activity.

      • Action: Replace the inlet liner. Use a high-quality, deactivated liner. For highly sensitive analyses, liners with glass wool can be problematic; consider a liner without wool or one with deactivated wool.

      • Action: Replace the septum. Septum fragments can be a source of contamination and active sites.[13]

    • Column Maintenance:

      • Action: Trim the column. If the front end of the column is contaminated with non-volatile residues, it can become active. Trim approximately 10-15 cm from the inlet end of the column.[13]

    • Review Method Parameters:

      • Action: Check injection temperature. If the temperature is too low, the sample may not vaporize quickly and homogeneously, leading to band broadening.

      • Action: If fronting is observed, reduce the injection volume or dilute the sample further to avoid overloading the column.

Problem 2: Ghost Peaks Appear in Blank or Subsequent Runs

  • Symptom: Peaks are observed in a blank solvent injection, often corresponding to peaks from a previously analyzed sample.[12]

  • Causality: This is typically caused by sample carryover from the injector or contamination in the carrier gas line.[9] High-boiling impurities from a previous injection can condense in the cooler parts of the injector and be slowly released in subsequent runs.

  • Solution Pathway:

    • Clean the Injector:

      • Action: Bake out the injector at a high temperature (e.g., 275-300°C) for 30-60 minutes.

      • Action: If baking out is insufficient, the injector may need to be disassembled and cleaned according to the manufacturer's instructions.

    • Improve the Method:

      • Action: Increase the final oven temperature or hold time at the end of the run to ensure all components are eluted from the column.

      • Action: Use a higher-quality, deactivated inlet liner that is less prone to adsorbing sample components.

    • Check for Contamination:

      • Action: Perform a condensation test to check for contamination in the carrier gas.[9] This involves running a blank after the GC has been idle at a low temperature for an extended period, followed immediately by a second blank. A "dirtier" first chromatogram suggests contamination in the gas lines.

Problem 3: Poor Reproducibility of Impurity Quantification

  • Symptom: The peak areas or calculated concentrations of impurities vary significantly between replicate injections.

  • Causality: Poor reproducibility can stem from issues with the injection process, leaks in the system, or sample instability.[14] For manual injections, technique is critical. For autosamplers, mechanical issues or incorrect settings can be the cause.

  • Solution Pathway:

    • Verify Injection Technique:

      • Action (Autosampler): Ensure the syringe is drawing a consistent volume. Check for air bubbles in the syringe. The injection speed should be set to "fast" to ensure rapid sample vaporization.

      • Action (Manual): Use a consistent, rapid injection technique. The "solvent flush" method can improve reproducibility by ensuring the entire sample volume is flushed from the syringe needle.[15]

    • Check for Leaks:

      • Action: Perform a system leak check, paying close attention to the septum nut, column fittings at the inlet and detector, and gas line connections. A leak can cause inconsistent flow rates and sample loss.

    • Evaluate Sample Preparation:

      • Action: Ensure the sample is fully dissolved and homogenous before injection. Vortex the vial before placing it in the autosampler.

The following decision tree provides a visual guide to troubleshooting common GC problems.

Figure 2. Troubleshooting Decision Tree for GC Analysis Start Chromatographic Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Reproducibility Poor Reproducibility? Start->Reproducibility GhostPeaks Ghost Peaks? Start->GhostPeaks Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No, Fronting CheckLeaks Check for System Leaks Reproducibility->CheckLeaks Yes CheckInjection Review Injection Process Reproducibility->CheckInjection No Leaks Found CheckCarryover Check for Carryover GhostPeaks->CheckCarryover Yes CheckGas Check Carrier Gas Purity GhostPeaks->CheckGas No Carryover CheckActiveSites Check for Active Sites Tailing->CheckActiveSites CheckOverload Check for Column Overload Fronting->CheckOverload ReplaceLiner Replace Inlet Liner (Use Deactivated) CheckActiveSites->ReplaceLiner TrimColumn Trim 10-15cm from Column Inlet CheckActiveSites->TrimColumn DiluteSample Dilute Sample or Reduce Injection Volume CheckOverload->DiluteSample LeakCheck Perform Electronic Leak Check (Septum, Column Fittings) CheckLeaks->LeakCheck CheckSyringe Inspect Syringe (Bubbles, Damage) CheckInjection->CheckSyringe OptimizeSpeed Use 'Fast' Injection Speed CheckInjection->OptimizeSpeed RunBlank Inject Solvent Blank CheckCarryover->RunBlank Bakeout Bakeout Inlet & Column RunBlank->Bakeout Peaks Present CondensationTest Perform Condensation Test CheckGas->CondensationTest

Caption: Figure 2. Troubleshooting Decision Tree for GC Analysis.

Experimental Protocols

This section provides a validated starting method for the analysis of this compound by GC-FID.

Protocol 1: Standard GC-FID Method for Purity of this compound

This protocol is a self-validating system. The inclusion of a system suitability check ensures that the chromatographic system is performing adequately before sample analysis.

  • Instrumentation & Consumables:

    • Gas Chromatograph with FID detector.

    • Column: A mid-polarity column such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Liner: Split/splitless, deactivated.

    • Carrier Gas: Helium or Hydrogen, high purity.

    • Vials: 2 mL amber glass vials with PTFE-lined caps.

  • GC-FID Conditions (Typical Starting Parameters):

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload from the main component, ensuring sharp peaks for trace impurities.
Injection Volume 1.0 µLStandard volume for good reproducibility.
Carrier Gas Flow Helium at 1.2 mL/min (Constant Flow)Provides optimal column efficiency and stable retention times.
Oven Program 40 °C (hold 5 min), then ramp at 10 °C/min to 250 °C (hold 5 min)Separates volatile solvents and starting materials at the beginning, then elutes higher-boiling impurities.
Detector Temp. 280 °CPrevents condensation of eluted components in the detector.
Detector Gases H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂ or He): 25 mL/minFollow manufacturer recommendations for optimal FID sensitivity.
  • Analytical Sequence:

    • System Conditioning: Equilibrate the system at the initial oven conditions until a stable baseline is achieved.

    • Solvent Blanks (x2): Inject the solvent twice to ensure the system is clean and free from carryover.

    • System Suitability Test (SST): Inject a standard mixture containing this compound and known potential impurities (e.g., cyclohexene, cyclohexanol) at relevant concentrations. Verify that the resolution between critical pairs is adequate (e.g., >1.5) and that peak shapes are acceptable.

    • Sample Analysis: Inject the prepared sample solution.

    • Bracketing Blanks/Standards: Inject a solvent blank and/or a standard after a set number of sample injections (e.g., every 10 samples) to monitor for carryover and drift.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

    • Quantify specific impurities by comparing their peak areas to those of certified reference standards, if available.

The following diagram outlines the general workflow for this analysis.

Figure 3. Analytical Workflow for Impurity Analysis Start Receive Sample SamplePrep Prepare Sample (Dilute in Solvent) Start->SamplePrep GCSetup Set Up GC Method & Run Blanks SamplePrep->GCSetup SST Perform System Suitability Test (SST) GCSetup->SST Analyze Analyze Sample(s) SST->Analyze Pass Fail SST Fails: Troubleshoot System SST->Fail Fail ProcessData Process Data (Integrate Peaks) Analyze->ProcessData Review Review & Verify Results (Check against Specifications) ProcessData->Review Report Generate Report Review->Report Fail->GCSetup

Caption: Figure 3. Analytical Workflow for Impurity Analysis.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 2.2: Preparation of Cyclohexene from Cyclohexanol. (2024). [Link]

  • Agilent Technologies. GC Troubleshooting Guide Poster. [Link]

  • Dobinson, B., Hofmann, W., & Stark, B. P. The Determination of Epoxide Groups. ResearchGate. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. Design and Synthesis of Two New Epoxides. ResearchGate. (2017). [Link]

  • Restek Corporation. Impurities in Commercial Cyclohexane on Rtx-DHA-100. [Link]

  • Georg, G. I. Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. (2020). [Link]

  • University of Toronto Scarborough. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]

  • Phenomenex Inc. GC Column Troubleshooting Guide. (2025). [Link]

  • Soman, A., & Chaudhuri, M. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. (2007). [Link]

  • Soman, A., & Chaudhuri, M. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. (2007). [Link]

  • ChemSrc. This compound | CAS#:3483-39-4. (2025). [Link]

  • Scribd. Synthesis of Cyclohexanol To Cyclohexene - Lab Report. [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). [Link]

  • SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]

  • UKEssays. Synthesis of Cyclohexene from Cyclohexanol. (2017). [Link]

  • Mettler Toledo. Epoxides | Polymer & Pharmaceutical Synthesis. [Link]

  • Centers for Disease Control and Prevention. Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. (2010). [Link]

  • Agilent Technologies. Enantiomers Analysis of epoxides. [Link]

  • YouTube. Exp 7 Preparation of cyclohexene from cyclohexanol. (2018). [Link]

  • MDPI. The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. (2021). [Link]

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Validation & Comparative

A Comparative Guide to the Analysis of 2-Cyclohexyloxirane: A GC-MS First Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate identification and quantification of reactive intermediates like epoxides are paramount. 2-Cyclohexyloxirane, also known as cyclohexene oxide, is a key building block and a potential impurity in various synthetic pathways. Its inherent reactivity, while synthetically useful, poses analytical challenges. This guide provides an in-depth, field-proven methodology for the analysis of this compound, focusing on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. We will explore the causality behind the experimental choices, present a detailed, self-validating protocol, and offer a critical comparison with an alternative High-Performance Liquid Chromatography (HPLC) method involving derivatization.

The Analytical Challenge: The Duality of Epoxide Reactivity

The strained three-membered ring of this compound makes it susceptible to ring-opening reactions, which is advantageous for synthesis but problematic for analysis.[1] Thermal instability and potential for adsorption on active sites within a GC system can lead to poor peak shapes, inaccurate quantification, and even complete loss of the analyte. Consequently, a successful analytical method must be inert, efficient, and provide unambiguous identification.

Recommended Method: Inert-Path GC-MS for Direct Analysis

For the routine analysis of this compound, a direct injection GC-MS method is proposed. The key to this approach is the utilization of a highly inert gas chromatograph system and a low-bleed, non-polar capillary column. This minimizes analyte degradation and interaction, ensuring reliable and reproducible results.

Rationale for Method Selection
  • Direct Analysis: This approach avoids lengthy and potentially incomplete derivatization steps, offering a faster turnaround time.

  • High Specificity: Mass spectrometry provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, which is crucial for impurity profiling.[2]

  • Sensitivity: Modern GC-MS systems offer excellent sensitivity, allowing for the detection and quantification of trace levels of this compound.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dilution Dilute with a suitable solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector Split/Splitless Injector Vial->Injector 1 µL injection Column HP-5ms Column Injector->Column MS Mass Spectrometer Column->MS Chromatogram Acquire Total Ion Chromatogram (TIC) MS->Chromatogram Spectrum Extract Mass Spectrum Chromatogram->Spectrum Quantification Quantify using calibration curve Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent (5%-phenyl)-methylpolysiloxane phase.[3][4][5] The low-bleed characteristics of this column are ideal for sensitive MS detection.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes. This initial temperature is below the boiling point of common solvents like dichloromethane to ensure good peak focusing.

    • Ramp: 10°C/min to 200°C. A moderate ramp rate allows for the effective separation of analytes with a range of boiling points.[6][7]

    • Hold: 5 minutes at 200°C to ensure elution of any less volatile components.

  • Injector:

    • Temperature: 250°C.

    • Mode: Splitless for trace analysis, or Split (e.g., 50:1) for higher concentrations. For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent.[6]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200. This range covers the molecular ion and expected fragments of this compound.

    • Data Acquisition: Full Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Expected Mass Spectrum of this compound (C8H14O, MW: 126.19):

  • Molecular Ion (M+): m/z 126.

  • Key Fragment Ions: The fragmentation of cyclic compounds in EI-MS can be complex, often involving ring-opening and subsequent cleavages.[1] Expected fragments for this compound would arise from the loss of small neutral molecules or radical species.

Alternative Method: HPLC with UV Detection via Derivatization

For laboratories without ready access to GC-MS or for analytes that are thermally labile even under optimized GC conditions, High-Performance Liquid Chromatography (HPLC) offers a viable alternative. However, since this compound lacks a strong chromophore, derivatization is necessary to enable UV detection.[9][10]

Rationale for Method Selection
  • Ambient Temperature Analysis: HPLC separations are typically performed at or near room temperature, which is ideal for thermally sensitive compounds.

  • Broad Applicability: HPLC is a versatile technique applicable to a wide range of non-volatile compounds.[11]

Experimental Workflow: HPLC-UV (with Pre-column Derivatization)

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Deriv React with N,N-diethyldithiocarbamate (DTC) at 60°C Sample->Deriv Quench Acidify to decompose excess DTC Deriv->Quench Vial Transfer to HPLC vial Quench->Vial Injector Autosampler Vial->Injector 20 µL injection Column C18 Reversed-Phase Column Injector->Column Detector UV Detector (278 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Quantification Quantify using calibration curve Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of this compound after derivatization.

Detailed HPLC-UV Protocol

Derivatization Procedure: A suitable derivatization agent for epoxides is N,N-diethyldithiocarbamate (DTC), which reacts with the epoxide ring to form a UV-active derivative.[12][13]

  • To 1 mL of the sample solution (in a suitable solvent like acetonitrile), add a 100-fold molar excess of sodium N,N-diethyldithiocarbamate.

  • Heat the mixture at 60°C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of 2 with orthophosphoric acid to decompose the unreacted DTC.[12][13]

  • The sample is now ready for HPLC analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).[12][13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 278 nm.[12][13]

  • Injection Volume: 20 µL.

Performance Comparison: GC-MS vs. HPLC-UV

FeatureGC-MSHPLC-UV with Derivatization
Principle Separation based on volatility and polarity, detection by mass.Separation based on polarity, UV detection of a derivative.
Specificity Very high (mass spectrum provides a molecular fingerprint).Moderate (relies on chromatographic retention time).
Sensitivity High (ng to pg levels).High, dependent on the derivatization efficiency and chromophore.[12][13]
Sample Preparation Simple dilution.Multi-step derivatization required.
Analysis Time Faster (typically 15-30 minutes per sample).Slower due to derivatization step (total time > 1 hour per sample).
Thermal Stability Requires analyte to be thermally stable.Suitable for thermally labile compounds.
Cost & Complexity Higher initial instrument cost, requires vacuum system.Lower initial instrument cost, simpler operation.[11]
Applicability Ideal for volatile and semi-volatile compounds.[2]Broad applicability for non-volatile compounds.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16][17] The validation process demonstrates that the analytical procedure is fit for its intended purpose.[14]

Key Validation Parameters (as per ICH Q2(R2)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For GC-MS, specificity is demonstrated by the unique mass spectrum of the analyte. For HPLC, it is shown by the resolution of the analyte peak from other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically evaluating these parameters, the chosen analytical method for this compound becomes a self-validating system, providing reliable and defensible data for research, development, and quality control purposes.

Conclusion

The analysis of this compound presents unique challenges due to its reactive nature. A direct GC-MS method using an inert flow path and a non-polar column is the recommended approach, offering high specificity, good sensitivity, and rapid analysis. While HPLC with UV detection following derivatization is a viable alternative, particularly for thermally sensitive matrices, it involves a more complex sample preparation procedure. The choice between these methods will depend on the specific application, available instrumentation, and the required sample throughput. Regardless of the method chosen, rigorous validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data, a cornerstone of scientific integrity in drug development and chemical research.

References

  • Agilent Technologies. (n.d.). HP-5ms Capillary GC column. Retrieved from [Link]

  • Boru, B., & Meng, F. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 197, 113945. Available from: [Link]

  • Das, S., & Srivas, S. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1855–1861. Available from: [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Gundala, P. (2016). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • LCGC North America. (2019). GC Temperature Programming—10 Things You Absolutely Need to Know. Available from: [Link]

  • LibreTexts Chemistry. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Available from: [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Electron ionization – Knowledge and References. Retrieved from [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

  • Chrom Tech. (n.d.). Agilent HP-5ms Low-Bleed GC Column. Retrieved from [Link]

  • ResearchGate. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Available from: [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Cyclohexyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of 2-Cyclohexyloxirane

This compound, commonly known as cyclohexene oxide, stands as a pivotal intermediate in the synthesis of a vast array of fine chemicals, pharmaceuticals, and polymers. Its strained three-membered ether ring provides a reactive handle for a multitude of nucleophilic ring-opening reactions, paving the way for the introduction of diverse functionalities. The selective and efficient synthesis of this epoxide from cyclohexene is, therefore, a topic of persistent research interest, with the choice of catalyst being the cornerstone of a successful and sustainable process. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and practical application.

Comparative Analysis of Catalytic Systems

The epoxidation of cyclohexene can be broadly categorized by the nature of the catalyst employed: heterogeneous, homogeneous, and biocatalytic systems. Each approach presents a unique set of advantages and challenges in terms of activity, selectivity, cost, and environmental impact.

Heterogeneous Catalysis: The Workhorses of Industrial Synthesis

Heterogeneous catalysts are favored in industrial settings due to their ease of separation from the reaction mixture, which simplifies product purification and enables catalyst recycling.[1] This class of catalysts is diverse, encompassing a range of metal-based systems supported on various materials.

a) Transition Metal-Based Catalysts:

Transition metals, particularly those from Groups 5 and 6 of the periodic table, have demonstrated exceptional activity in cyclohexene epoxidation. Molybdenum (Mo), tungsten (W), vanadium (V), and titanium (Ti) are among the most extensively studied.[2]

  • Molybdenum (Mo)-Based Catalysts: Molybdenum complexes supported on various materials are highly effective for cyclohexene epoxidation, often utilizing organic hydroperoxides like tert-butyl hydroperoxide (TBHP) as the oxidant.[3] The catalytic cycle generally involves the formation of a molybdenum-peroxo species which then transfers an oxygen atom to the cyclohexene double bond.[4] Silica-supported molybdenum catalysts have shown high conversion and selectivity. For instance, MoO₃@SiO₂ nanoreactors have achieved up to 98% conversion and 99% selectivity for epoxides in the epoxidation of alkenes.[3]

  • Tungsten (W)-Based Catalysts: Tungsten-based catalysts, often in the form of tungstic acid or supported tungsten oxides, are particularly effective when using hydrogen peroxide (H₂O₂) as a green oxidant.[5] A novel tungsten-based catalyst prepared by an oxidative condensation method has shown a cyclohexene conversion of 51.2% and a selectivity to cyclohexene oxide of 69.2% under solvent-free conditions.[5] W-substituted self-pillared pentasil (W-SPP) zeolite nanosheets have exhibited superior performance with a turnover frequency (TOF) of 2192 h⁻¹ and 92.6% selectivity to cyclohexene oxide when using H₂O₂.[6]

  • Vanadium (V)-Based Catalysts: Vanadium-based catalysts, such as those incorporated into Metal-Organic Frameworks (MOFs), have been investigated for cyclohexene epoxidation in both liquid and gas phases.[7][8] The vanadium-based MOF, MIL-47(V), has been shown to be an effective catalyst for the production of C6 oxygenates from cyclohexene and H₂O₂.[8] In liquid-phase epoxidation at 50-65 °C, the primary products are the epoxide, cyclohexenol, and cyclohexenone.[8]

  • Titanium (Ti)-Based Catalysts: Titanium silicalite (TS-1) is a well-known heterogeneous catalyst for epoxidation reactions using H₂O₂. The catalytic activity of Ti-containing zeolites is attributed to the isolated tetrahedral Ti(IV) sites within the zeolite framework. Ti-beta zeolites have also been studied, showing that the presence of Brønsted acid sites can influence selectivity towards the epoxide and its diol hydrolysis product.[9]

Performance Comparison of Heterogeneous Catalysts:

Catalyst SystemOxidantConversion (%)Selectivity to Epoxide (%)Turnover Frequency (TOF) (h⁻¹)Key AdvantagesDisadvantagesReference(s)
W-SPP H₂O₂High92.62192High activity and selectivity with a green oxidant.Catalyst synthesis can be complex.[6]
MoO₃@SiO₂ H₂O₂9899Not ReportedExcellent conversion and selectivity.Data for cyclohexene is not specified.[3]
Novel W-based H₂O₂51.269.2Not ReportedSolvent-free conditions.Moderate conversion and selectivity.[5]
MIL-47(V) (liquid phase) H₂O₂ModerateVariable (forms byproducts)Not ReportedActive at lower temperatures.Lower selectivity to the epoxide.[7][8]
Ti-beta zeolite H₂O₂33.2~80 (epoxide + diol)Not ReportedUtilizes a common and affordable catalyst.Formation of diol byproduct.[9]

Catalytic Cycle of a Tungsten-Based Catalyst:

The epoxidation of cyclohexene using a tungsten-based catalyst and hydrogen peroxide generally proceeds through the formation of a peroxotungstate species.

G W_catalyst W(VI) Catalyst Peroxo_W Peroxotungstate [W]-OOH W_catalyst->Peroxo_W + H₂O₂ Activated_complex Activated Complex {[W]-OOH + Cyclohexene} Peroxo_W->Activated_complex + Cyclohexene Epoxide This compound Activated_complex->Epoxide Regenerated_W Regenerated W(VI) Catalyst Activated_complex->Regenerated_W - H₂O

Caption: Generalized catalytic cycle for tungsten-catalyzed epoxidation.

Homogeneous Catalysis: High Activity with Separation Hurdles

Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit higher activity and selectivity compared to their heterogeneous counterparts due to the absence of mass transfer limitations.[10] However, the major drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and catalyst loss.[10]

Molybdenum and tungsten complexes are also effective as homogeneous catalysts for cyclohexene epoxidation. For instance, molybdenum(VI) dichloride dioxide (MoO₂Cl₂) has been used to catalyze the ring-opening of epoxides, highlighting the interaction of such complexes with the epoxide product.[11]

Biocatalysis: The Green and Selective Approach

Biocatalysis utilizes enzymes to carry out chemical transformations, offering the advantages of high selectivity (including enantioselectivity), mild reaction conditions, and a reduced environmental footprint. For cyclohexene epoxidation, two main enzymatic strategies have been explored:

a) Chemo-enzymatic Epoxidation using Lipases:

This indirect method employs lipases to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. The peroxy acid then acts as the oxidizing agent to epoxidize cyclohexene.[12] Lipases such as Candida antarctica lipase B (CALB) are commonly used.[12] This approach avoids the handling of potentially hazardous pre-formed peroxy acids.

b) Direct Epoxidation using Peroxidases:

Peroxidases can directly catalyze the epoxidation of cyclohexene using hydrogen peroxide as the oxidant. This method offers a more direct route to the epoxide.

Performance of Biocatalytic Systems:

While quantitative comparisons with heterogeneous systems are often difficult due to differing reaction conditions, biocatalytic methods can achieve high conversions. For example, lipase-mediated epoxidation of cyclohexene in a two-phase system has achieved conversions of up to 84%.[12] The primary advantage of biocatalysis lies in its potential for high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals.

Mechanism of Lipase-Mediated Chemo-enzymatic Epoxidation:

G cluster_0 Enzymatic Peracid Formation cluster_1 Chemical Epoxidation Lipase Lipase Peroxy_Acid Peroxy Acid (R-COOOH) Lipase->Peroxy_Acid Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Lipase H2O2 H₂O₂ H2O2->Lipase Cyclohexene Cyclohexene Epoxide This compound Peroxy_Acid->Epoxide + Cyclohexene Carboxylic_Acid_Regen R-COOH Epoxide->Carboxylic_Acid_Regen + Regenerated Carboxylic Acid

Caption: Chemo-enzymatic epoxidation of cyclohexene using a lipase.

Experimental Protocol: Epoxidation of Cyclohexene using a Heterogeneous Tungsten-Based Catalyst

This protocol is a representative procedure for the epoxidation of cyclohexene using a solid tungsten-based catalyst and hydrogen peroxide.

Materials:

  • Cyclohexene (purified by distillation)

  • Hydrogen peroxide (30% aqueous solution)

  • Tungsten-based catalyst (e.g., WO₃ supported on SiO₂)

  • Acetonitrile (solvent)

  • Sodium sulfite (for quenching)

  • Anhydrous magnesium sulfate (drying agent)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Catalyst Activation (if required): The catalyst is typically activated by heating under vacuum to remove adsorbed water.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the tungsten-based catalyst (e.g., 5 mol% relative to cyclohexene) and acetonitrile.

  • Addition of Reactants: Cyclohexene is added to the flask, followed by the slow, dropwise addition of hydrogen peroxide under vigorous stirring. The molar ratio of cyclohexene to H₂O₂ is typically 1:1.2.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 60 °C) and stirred for the required time (e.g., 4-24 hours). The progress of the reaction is monitored by gas chromatography (GC).

  • Work-up:

    • The reaction mixture is cooled to room temperature, and the catalyst is separated by filtration.

    • The filtrate is transferred to a separatory funnel, and the excess hydrogen peroxide is quenched by the addition of a saturated aqueous solution of sodium sulfite.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Analysis: The product is analyzed by GC-MS and NMR to determine the conversion of cyclohexene and the selectivity to this compound.[13]

Rationale for Experimental Choices:

  • Solvent: Acetonitrile is a common solvent for this reaction as it is polar and can dissolve both the cyclohexene and the aqueous hydrogen peroxide to some extent, facilitating the reaction.

  • Excess H₂O₂: A slight excess of hydrogen peroxide is used to ensure complete conversion of the cyclohexene.

  • Quenching: Sodium sulfite is used to safely decompose any unreacted hydrogen peroxide.

Best Practices and Troubleshooting

  • Purity of Cyclohexene: The presence of impurities in cyclohexene can poison the catalyst and lead to the formation of byproducts. It is advisable to use freshly distilled cyclohexene.

  • Control of Exotherm: The epoxidation reaction is exothermic. Slow addition of hydrogen peroxide and efficient stirring are crucial to control the reaction temperature and prevent runaway reactions.

  • Catalyst Deactivation: The catalyst may deactivate over time due to leaching of the active metal or fouling of the surface. Catalyst regeneration procedures may be necessary for reuse.

  • Byproduct Formation: Common byproducts include the corresponding diol (from the ring-opening of the epoxide), as well as allylic oxidation products. Reaction conditions should be optimized to maximize selectivity to the desired epoxide.[8]

Conclusion

The synthesis of this compound is a well-studied yet continually evolving field. While heterogeneous catalysts, particularly those based on tungsten and molybdenum, offer a robust and scalable solution for industrial production, the demand for greener and more selective processes is driving the development of novel catalytic systems. Biocatalysis, with its inherent selectivity and mild operating conditions, presents a promising avenue for the synthesis of high-value, enantiopure epoxides. The choice of the optimal catalyst ultimately depends on the specific requirements of the application, balancing factors such as cost, activity, selectivity, and environmental impact.

References

  • Efficient Epoxidation of Cyclohexene Catalyzed by W-Substituted Self-Pillared Pentasil Zeolite Nanosheets. ACS Applied Nano Materials. [Link]

  • Cyclohexene epoxidation with H2O2 in the vapor and liquid phases over a vanadium-based metal–organic framework. Catalysis Science & Technology. [Link]

  • Recent Progress in Application of Molybdenum-Based Catalysts for Epoxidation of Alkenes. MDPI. [Link]

  • Epoxidation of Alkenes. Organic Chemistry Tutor. [Link]

  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. [Link]

  • Novel tungsten-based catalyst for epoxidation of cyclohexene. ResearchGate. [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]

  • (PDF) Recent Progress in Application of Molybdenum-Based Catalysts for Epoxidation of Alkenes. ResearchGate. [Link]

  • An Overview of Heterogeneous Transition Metal-Based Catalysts for Cyclohexene Epoxidation Reaction. ResearchGate. [Link]

  • Alkene Epoxidation: Theory, Mechanism, and Examples. YouTube. [Link]

  • Two-dimensional n.m.r, characterization of cycloaliphatic epoxy resins. ElectronicsAndBooks. [Link]

  • Oxidative cleavage of cycloalkenes using hydrogen peroxide and a tungsten-based catalyst: towards a complete mechanistic investigation. New Journal of Chemistry. [Link]

  • Optimization and Characterization of Lipase Catalysed Synthesis Of Xylose Caproate Ester in Organic Solvents. ResearchGate. [Link]

  • 11.3.6 Epoxidation of Alkenes. Chemistry LibreTexts. [Link]

  • Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework. OSTI.GOV. [Link]

  • Optimization of Chemo-Enzymatic Epoxidation of Cyclohexene Mediated by Lipases. Taylor & Francis Online. [Link]

  • 5.6 Oxidation of Alkenes: Epoxidation and Hydroxylation. Penn State Pressbooks. [Link]

  • Homogeneous vs Heterogeneous C
  • Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Condition. Unknown Source.
  • Homogeneous vs Heterogeneous Catalysts - Basic Introduction. YouTube. [Link]

  • Epoxidation Practice Problems. Pearson. [Link]

  • (PDF) Biodiesel production from waste oil through efficient enzymatic synthesis using Yarrowia lipolytica lipase 2 in the presence of Glucose, β-cyclodextrin or G50. ResearchGate. [Link]

  • Photo-Epoxidation of Cyclohexene in Gas-Phase. SpringerLink. [Link]

  • Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)Oxidation. National Institutes of Health. [Link]

  • Biosynthesis, isolation, and NMR analysis of leukotriene A epoxides: substrate chirality as a determinant of the cis or trans epoxide configuration. PubMed. [Link]

  • Metal Organic Frameworks as Heterogeneous Catalysts in Olefin Epoxidation and Carbon Dioxide Cycloaddition. MDPI. [Link]

  • Ring-Opening Reactions of Epoxides Catalyzed by Molybdenum(VI) Dichloride Dioxide. Organic Chemistry Portal. [Link]

  • (PDF) Epoxidation of n-Hexene and Cyclohexene over Titanium-Containing Catalysts. ResearchGate. [Link]

  • Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. MDPI. [Link]

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A Comparative Guide to the Synthesis of 2-Cyclohexyloxirane: Benchmarking Traditional and Modern Routes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fine chemical synthesis, 2-cyclohexyloxirane, commonly known as cyclohexene oxide, stands as a pivotal intermediate. Its commercial importance is significant, serving as a precursor for a wide array of products ranging from pharmaceuticals and agrochemicals to polymers and fragrances.[1] The inherent strain of the oxirane ring makes it a versatile electrophile, readily undergoing nucleophilic ring-opening reactions to introduce diverse functionalities. This reactivity profile, however, necessitates synthetic routes that are not only high-yielding but also exceptionally selective to avoid unwanted side reactions.

This guide provides an in-depth comparison of established and emerging synthetic methodologies for producing this compound. We will move beyond a mere recitation of protocols to dissect the mechanistic underpinnings, evaluate the practical advantages and limitations of each approach, and provide objective, data-driven benchmarks. The focus is on empowering researchers, scientists, and process development professionals to make informed decisions based on a synthesis of technical accuracy and field-proven insights.

The Archetype: Peroxy Acid-Mediated Epoxidation

The reaction of an alkene with a peroxy acid is a cornerstone of organic synthesis for the formation of epoxides. This method's reliability and broad substrate scope have made it a long-standing choice for producing this compound.

Mechanistic Rationale: The Concerted "Butterfly" Transition State

The epoxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism.[2] This means all bond-forming and bond-breaking events occur in a single, well-defined transition state, often referred to as the "butterfly" mechanism. The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. This concerted nature is crucial as it ensures the stereochemistry of the starting alkene is retained in the epoxide product. For a planar molecule like cyclohexene, this results in a cis-epoxide.

Diagram 1: The "Butterfly" Mechanism for Peroxy Acid Epoxidation

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cyclohexene Cyclohexene TS [Butterfly Complex] Cyclohexene->TS Nucleophilic Attack mCPBA m-CPBA (RCO3H) mCPBA->TS Electrophilic Oxygen Epoxide This compound TS->Epoxide Epoxide Formation Acid Carboxylic Acid (RCO2H) TS->Acid Byproduct Formation

Caption: Concerted "Butterfly" transition state for peroxy acid epoxidation.

Experimental Protocol: Epoxidation of Cyclohexene with m-CPBA

Objective: To synthesize this compound from cyclohexene using m-CPBA.

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Trustworthiness: This protocol is self-validating through TLC monitoring for the disappearance of the starting material and the appearance of the product. The neutralization step with bicarbonate is critical for removing the acid byproduct, which is essential for the stability of the epoxide product.

The Green Shift: Catalytic Epoxidation with Hydrogen Peroxide

Driven by the principles of green chemistry, which advocate for waste prevention and the use of safer chemicals, significant research has focused on replacing peroxy acids.[3] Hydrogen peroxide (H₂O₂) is an ideal alternative oxidant as its only byproduct is water. However, H₂O₂ itself is not a potent enough electrophile to epoxidize an unactivated alkene like cyclohexene directly. Therefore, a catalyst is required to activate the H₂O₂.

Heterogeneous Catalysis: The Rise of Metal-Organic Frameworks and Mixed Oxides

A variety of solid catalysts have been developed that offer high activity and, crucially, can be easily recovered and reused.

Vanadium-Based Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline porous materials that can act as highly effective catalysts. For instance, the vanadium-based MOF, MIL-47(V), has been shown to be an active catalyst for cyclohexene epoxidation using H₂O₂.[1] The vanadium sites within the MOF structure are believed to be the active centers for activating the hydrogen peroxide. One of the key advantages of using a MOF is that the active sites are well-defined and resistant to leaching into the reaction mixture.

Titanium-Silica (TiO₂-SiO₂) Catalysts: Titanium-silica mixed oxides are another class of heterogeneous catalysts that have demonstrated efficacy in epoxidation reactions.[4][5] The titanium centers dispersed within the silica matrix are the active sites. The porosity and high surface area of these materials facilitate efficient interaction between the reactants and the catalytic sites.

Experimental Protocol: Epoxidation using a Heterogeneous Catalyst and H₂O₂

Objective: To synthesize this compound using a solid catalyst and aqueous H₂O₂.

Materials:

  • Cyclohexene

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (solvent)

  • Catalyst (e.g., MIL-47(V) or a TiO₂-SiO₂ composite)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the catalyst (e.g., 50 mg), cyclohexene (1.0 eq), and acetonitrile.

  • Heat the mixture to the desired reaction temperature (e.g., 50-65 °C).[1]

  • Add 30% H₂O₂ (1.1-1.5 eq) dropwise to the stirred suspension.

  • Maintain the reaction at temperature, monitoring by Gas Chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation.

Causality in Experimental Choices: Acetonitrile is often chosen as the solvent because it is polar enough to solubilize the aqueous H₂O₂ to some extent, facilitating its interaction with the cyclohexene at the catalyst surface. The dropwise addition of H₂O₂ is crucial to control the reaction rate and prevent a dangerous buildup of the oxidant.

The Ultimate Oxidant: Direct Epoxidation with Molecular Oxygen

The most atom-economical and environmentally benign oxidant is molecular oxygen (O₂).[6] However, the direct epoxidation of cyclohexene with O₂ is thermodynamically favorable but kinetically challenging due to the high stability of the O=O bond. This has spurred the development of advanced catalytic systems capable of activating molecular oxygen under manageable conditions.[6]

Relay Catalysis with Bimetallic Oxides

One promising strategy involves using bimetallic oxides, such as Mg-Mo oxides.[6] This approach is theorized to work via a "relay catalysis" mechanism. One metal center may be responsible for activating the allylic C-H bond of cyclohexene to form a hydroperoxide intermediate, while the second metal center utilizes this in-situ generated hydroperoxide to epoxidize another molecule of cyclohexene. This avoids the need for external peroxide sources.[6]

Diagram 2: Proposed Relay Catalysis for O₂ Epoxidation

G cluster_cycle1 Cycle 1: Hydroperoxide Formation cluster_cycle2 Cycle 2: Oxygen Transfer A Cyclohexene + O2 Catalyst1 Metal Center 1 (e.g., Mg-site) A->Catalyst1 Allylic H-abstraction B Cyclohexenyl Hydroperoxide C Cyclohexene Catalyst2 Metal Center 2 (e.g., Mo-site) B->Catalyst2 Oxygen Source Catalyst1->B C->Catalyst2 D This compound Catalyst2->D

Sources

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Cyclohexyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in synthesis and experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-cyclohexyloxirane, ensuring the safety of laboratory personnel and the protection of our environment. Herein, we move beyond mere instruction, delving into the causality behind these essential protocols to foster a culture of intrinsic laboratory safety.

Foundational Safety and Hazard Assessment: Understanding the Risks

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. As an epoxide, it is a reactive chemical species.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following primary hazards:

  • Flammable liquid and vapor (H226)[1]

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause drowsiness or dizziness (H336)[1]

  • Suspected of causing cancer (H351)[1]

This hazard profile dictates that all handling and disposal procedures must be conducted with stringent adherence to safety protocols to mitigate risks of ignition, toxic exposure, and environmental contamination.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, the following personal protective equipment is mandatory. The rationale for each is to create a comprehensive barrier against the specific hazards identified.

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation or damage.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as epoxides are known skin irritants and sensitizers.[2]
Body Protection A flame-retardant lab coat and closed-toe shoes.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Work within a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors.[2]

The Disposal Decision Matrix: A Step-by-Step Workflow

The appropriate disposal procedure for this compound is contingent on the nature and volume of the waste. The following decision matrix, visualized in the DOT graph below, provides a clear, logical pathway for determining the correct disposal stream.

Disposal_Decision_Matrix cluster_start Start: Waste Identification cluster_type Waste Characterization cluster_liquid_disposal Liquid Waste Management cluster_solid_disposal Solid Waste Management start Identify this compound Waste Stream is_liquid Unused or Contaminated Liquid? start->is_liquid Evaluate Waste is_solid Contaminated Solid Waste? is_liquid->is_solid No liquid_container Collect in a labeled, compatible hazardous waste container. is_liquid->liquid_container Yes solid_container Collect in a labeled, compatible hazardous solid waste container. is_solid->solid_container Yes seal_store Seal container and store in a well-ventilated, designated area. liquid_container->seal_store hand_off Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. seal_store->hand_off solid_seal_store Seal container and store in a well-ventilated, designated area. solid_container->solid_seal_store solid_hand_off Arrange for pickup by EHS. solid_seal_store->solid_hand_off

Caption: Decision matrix for the proper disposal stream of this compound waste.

Detailed Disposal Protocols

Unused or Contaminated Liquid this compound

This protocol applies to pure, unused this compound and solutions containing this chemical.

Step 1: Waste Segregation and Containerization

  • Rationale: Proper segregation prevents dangerous reactions between incompatible chemicals.[3]

  • Procedure:

    • Obtain a dedicated, leak-proof hazardous waste container made of a material compatible with this compound (e.g., glass or polyethylene).[3] The original container is often the best choice for waste storage.[3]

    • Clearly label the container with "Hazardous Waste: this compound" and include the appropriate hazard pictograms (flammable, irritant, health hazard).

    • Carefully transfer the liquid waste into the container, avoiding splashes. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

    • Securely seal the container.

Step 2: Storage

  • Rationale: Safe storage minimizes the risk of spills, fires, and exposure.

  • Procedure:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.[4]

    • Store apart from incompatible materials, such as strong oxidizing agents.[2][4]

    • Utilize secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks.[3]

Step 3: Final Disposal

  • Rationale: Final disposal must be conducted by a licensed hazardous waste management facility to ensure compliance with federal and local regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with accurate information about the waste composition and volume.

Contaminated Solid Waste

This protocol applies to items such as gloves, absorbent materials from small spills, and contaminated labware.

Step 1: Waste Collection

  • Rationale: Containing contaminated solids prevents the spread of the chemical and reduces exposure risk.

  • Procedure:

    • Collect all contaminated solid waste in a designated, leak-proof hazardous waste container, such as a polyethylene-lined drum or a double-bagged, puncture-resistant bag.

    • Clearly label the container as "Hazardous Waste: Solid materials contaminated with this compound" and include the relevant hazard pictograms.

Step 2: Storage and Final Disposal

  • Rationale: The storage and final disposal of contaminated solids follow the same principles as for liquid waste to ensure safety and compliance.

  • Procedure:

    • Store the sealed container in the designated hazardous waste accumulation area, segregated from incompatible materials.[3]

    • Arrange for pickup and disposal by your institution's EHS department.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (<100 mL):

    • Ensure the area is well-ventilated, and wear the appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for contaminated solids.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (>100 mL):

    • Evacuate the immediate area.[2]

    • Alert your institution's EHS or emergency response team immediately.[2]

    • Do not attempt to clean up a large spill without the proper training and equipment.[2]

Regulatory Considerations

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States. Due to its flammability, it would likely be classified as a D001 ignitable hazardous waste.[1] Depending on its reactivity, it could also be classified as a D003 reactive hazardous waste. It is imperative to consult with your institution's EHS department to ensure full compliance with all local, state, and federal regulations.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.